Product packaging for Methyl 3-hydroxy-4-iodobenzoate(Cat. No.:CAS No. 157942-12-6)

Methyl 3-hydroxy-4-iodobenzoate

Cat. No.: B132591
CAS No.: 157942-12-6
M. Wt: 278.04 g/mol
InChI Key: LXCQVWRESZDFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6) is a high-purity chemical intermediate designed for research applications in pharmaceutical and organic synthesis . This compound serves as a versatile building block for constructing more complex molecules, with a molecular formula of C8H7IO3 and a molecular weight of 278.05 g/mol . Handling and Storage: This light-sensitive solid should be stored sealed in a dry environment at refrigerated temperatures (2-8°C) and kept away from oxidizing agents . Safety Information: This reagent requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive hazard and precautionary information before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO3 B132591 Methyl 3-hydroxy-4-iodobenzoate CAS No. 157942-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQVWRESZDFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439009
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157942-12-6
Record name methyl 3-hydroxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-4-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-4-iodobenzoic acid methyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37K792YP65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-hydroxy-4-iodobenzoate from 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and efficient two-step synthesis of methyl 3-hydroxy-4-iodobenzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the regioselective iodination of 3-hydroxybenzoic acid, followed by the Fischer esterification to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and rationale for the chosen methodologies.

Introduction: Strategic Importance of this compound

This compound serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. The presence of three distinct functional groups—a hydroxyl, an iodo, and a methyl ester—on the aromatic ring provides a versatile platform for further chemical modifications. The iodine atom, in particular, is a key feature, enabling participation in various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-hydroxybenzoic acid is most effectively achieved through a two-step process:

  • Regioselective Iodination: The first step involves the electrophilic aromatic substitution of 3-hydroxybenzoic acid to introduce an iodine atom onto the aromatic ring. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are leveraged to achieve high regioselectivity.

  • Fischer Esterification: The second step is the conversion of the carboxylic acid group of the iodinated intermediate into a methyl ester using methanol in the presence of an acid catalyst.

Synthetic_Pathway 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 3-Hydroxy-4-iodobenzoic_Acid 3-Hydroxy-4-iodobenzoic Acid 3-Hydroxybenzoic_Acid->3-Hydroxy-4-iodobenzoic_Acid Step 1: Iodination (NIS, TFA) Methyl_3-hydroxy-4-iodobenzoate This compound 3-Hydroxy-4-iodobenzoic_Acid->Methyl_3-hydroxy-4-iodobenzoate Step 2: Esterification (MeOH, H2SO4)

Figure 1: Overall synthetic pathway for this compound.

Part 1: Regioselective Iodination of 3-Hydroxybenzoic Acid

Mechanistic Insights and Reagent Selection

The iodination of 3-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.[2] The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are therefore activated towards electrophilic attack. The position meta to the carboxylic acid group (position 5) is the least deactivated. The combined directing effects favor substitution at positions 2, 4, and 6. Steric hindrance from the adjacent carboxylic acid group can disfavor substitution at the 2-position. Consequently, iodination is expected to occur predominantly at the 4- and 6-positions. To achieve mono-iodination at the desired 4-position, careful selection of the iodinating agent and reaction conditions is crucial.

N-Iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA), is an excellent reagent system for this transformation.[1][3] TFA activates NIS, increasing the electrophilicity of the iodine atom, and is proposed to generate a highly reactive iodinating species, iodine trifluoroacetate, in situ.[1] This method offers mild reaction conditions and often high regioselectivity for electron-rich aromatic substrates.[1]

Iodination_Mechanism cluster_0 Activation of NIS cluster_1 Electrophilic Attack cluster_2 Deprotonation NIS N-Iodosuccinimide (NIS) Activated_Iodine [I+] Electrophile NIS->Activated_Iodine + TFA TFA Trifluoroacetic Acid (TFA) 3HBA 3-Hydroxybenzoic Acid Sigma_Complex Sigma Complex (Arenium Ion) 3HBA->Sigma_Complex + [I+] Product 3-Hydroxy-4-iodobenzoic Acid Sigma_Complex->Product - H+

Figure 2: Simplified mechanism of electrophilic iodination using NIS/TFA.

Experimental Protocol: Iodination

Materials and Equipment:

Reagent/EquipmentPurpose
3-Hydroxybenzoic acidStarting material
N-Iodosuccinimide (NIS)Iodinating agent
Trifluoroacetic acid (TFA)Catalyst and solvent
Dichloromethane (DCM)Reaction solvent
Saturated sodium thiosulfateQuenching agent
1 M Hydrochloric acid (HCl)Acidification for workup
Ethyl acetate (EtOAc)Extraction solvent
BrineWashing agent
Anhydrous sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Magnetic stirrerAgitation
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
TLC platesReaction monitoring

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 4:1 v/v ratio).

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic components. Wash the organic layer sequentially with water, 1 M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-hydroxy-4-iodobenzoic acid can be purified by recrystallization or column chromatography to obtain the pure product. The melting point of 3-hydroxy-4-iodobenzoic acid is reported to be 225-229 °C.

Part 2: Fischer Esterification of 3-Hydroxy-4-iodobenzoic Acid

Mechanistic Insights and Reaction Conditions

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is an equilibrium process.[5] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.[5] A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4][6]

Esterification_Workflow Start Start: 3-Hydroxy-4-iodobenzoic Acid Dissolve Dissolve in excess Methanol Start->Dissolve Catalyst Add catalytic H2SO4 Dissolve->Catalyst Reflux Reflux the mixture Catalyst->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Concentrate Remove excess Methanol Cool->Concentrate Workup Aqueous workup (NaHCO3 wash) Concentrate->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Purify Purify by recrystallization or chromatography Dry->Purify Product Final Product: this compound Purify->Product

Figure 3: Experimental workflow for the Fischer esterification step.

Experimental Protocol: Esterification

Materials and Equipment:

Reagent/EquipmentPurpose
3-Hydroxy-4-iodobenzoic acidStarting material
Methanol (MeOH)Reagent and solvent
Concentrated Sulfuric AcidCatalyst
Saturated sodium bicarbonateNeutralizing agent
Ethyl acetate (EtOAc)Extraction solvent
BrineWashing agent
Anhydrous sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss upon heating
Magnetic stirrer/heating mantleAgitation and heating
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal

Procedure:

  • Reaction Setup: To a round-bottom flask containing 3-hydroxy-4-iodobenzoic acid (1.0 eq.), add an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. A typical procedure for a similar esterification refluxes for 2-4 hours.[5][6] Monitor the reaction by TLC. A procedure for the synthesis of methyl 3-hydroxybenzoate involved refluxing for 24 hours.[7]

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.[6]

  • Workup: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product as a solid.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: Is highly corrosive. Add it slowly and carefully to the reaction mixture.

  • Organic Solvents: Dichloromethane, ethyl acetate, and methanol are flammable and should be handled in a well-ventilated area or fume hood.

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound from readily available 3-hydroxybenzoic acid. The use of N-Iodosuccinimide with trifluoroacetic acid for the iodination step offers mild conditions and good regioselectivity. The subsequent Fischer esterification is a classic and effective method for the formation of the methyl ester. This guide provides a comprehensive framework for the successful synthesis and purification of this important chemical intermediate, empowering researchers in their pursuit of novel molecular entities.

References

"Methyl 3-hydroxy-4-iodobenzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 3-hydroxy-4-iodobenzoate (CAS No. 157942-12-6) is a halogenated aromatic ester of significant interest to researchers and process chemists, particularly within the pharmaceutical industry. This polyfunctionalized molecule serves as a critical building block, embodying a unique combination of reactive sites that allow for sequential and regioselective modifications. Its structure, featuring a hydroxyl group, a methyl ester, and an iodine atom on a benzene ring, makes it a versatile intermediate for constructing complex molecular architectures. Notably, it is a recognized impurity and intermediate in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease[1][2]. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, an exploration of its chemical reactivity, and essential safety information, designed for professionals in drug development and chemical research.

Section 1: Core Physicochemical Properties

This compound is typically a white to off-white or light brown crystalline solid at room temperature[3]. Its fundamental properties are summarized in the table below. It is important to note that there is a discrepancy in the reported melting point in various databases. While some sources list a significantly higher value of 165-167 °C[4], the consensus among major chemical suppliers and other databases points to a melting point of 53-54 °C[5]. This lower value is considered more reliable. The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, methanol, and dichloromethane[3].

PropertyValueSource(s)
CAS Number 157942-12-6[3]
Molecular Formula C₈H₇IO₃[6]
Molecular Weight 278.04 g/mol [6]
Appearance White to off-white solid[3]
Melting Point 53-54 °C[5]
Boiling Point 299.3 °C (Predicted)[3]
Density 1.881 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water; Soluble in ethanol, dichloromethane[3]
pKa 7.70 ± 0.10 (Predicted)[3]

Section 2: Spectral Characterization

Full spectral characterization is crucial for confirming the identity and purity of this compound. While comprehensive spectra are often found in supporting information of publications or available upon request from suppliers, predicted data provides a reliable reference.

¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the phenolic hydroxyl proton. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.80 (s, 1H, -OH), 7.83 (d, J = 8.2 Hz, 1H), 7.43 (d, J = 1.6 Hz, 1H), 7.14 (dd, J = 8.0, 1.6 Hz, 1H), 3.82 (s, 3H, -OCH₃)[5].

¹³C Nuclear Magnetic Resonance (NMR)

The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Note: Detailed experimental ¹³C NMR data can be found in the supporting information of relevant chemical literature[7].

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • ~3400-3200 cm⁻¹: O-H stretching of the phenolic hydroxyl group.

  • ~3000 cm⁻¹: C-H stretching of the aromatic ring.

  • ~1720-1700 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~800-600 cm⁻¹: C-I stretching.

Note: For an example of IR data for a closely related derivative, see the characterization of Methyl 4-(2-Aminophenoxy)-3-iodobenzoate[8].

Section 3: Synthesis Protocol - Electrophilic Iodination

The synthesis of this compound can be efficiently achieved through the regioselective electrophilic iodination of its precursor, Methyl 3-hydroxybenzoate. The hydroxyl group is an activating, ortho-, para-director. In this case, iodination occurs selectively at the C4 position (ortho to the hydroxyl group and meta to the deactivating ester group), driven by the strong activating effect of the hydroxyl substituent.

The following protocol is adapted from a procedure described by the University of Southampton[9].

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 SM Methyl 3-hydroxybenzoate Reagents Iodine (I₂) aq. Na₂CO₃ Workup Filtration & Washing Reagents->Workup Stir at RT, 20h Product This compound Workup->Product Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • To a stirred suspension of Methyl 3-hydroxybenzoate (e.g., 10 g, 65.7 mmol) in a mixture of saturated aqueous Na₂CO₃ (300 mL) and water (100 mL), add iodine (16.6 g, 65.7 mmol) in one portion at room temperature.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After approximately 20 hours, the reaction is typically complete. The solid product will have precipitated from the reaction mixture.

  • Collect the product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the collected solid in a desiccator under vacuum to yield this compound as a solid product[9].

Self-Validating System: The success of this protocol relies on the significant difference in solubility between the starting material/reagents and the final product in the aqueous basic medium. The product, being less polar and solid, precipitates out of the solution as it is formed, driving the reaction to completion. Purity can be initially assessed by melting point analysis and confirmed by NMR spectroscopy.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which allows for a range of chemical transformations.

Diagram of Reactivity Pathways

Reactivity MHI Methyl 3-hydroxy-4-iodobenzoate Hydroxyl Hydroxyl Group Reactions MHI->Hydroxyl Iodide Aryl Iodide Reactions MHI->Iodide Ester Ester Group Reactions MHI->Ester Ether Ether formation (e.g., Williamson Ether Synthesis) Hydroxyl->Ether Acetate Acetylation Hydroxyl->Acetate Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Iodide->Coupling Acid Hydrolysis to Carboxylic Acid Ester->Acid Amide Amide formation (via Hydrolysis then Amidation) Acid->Amide

Caption: Key reactivity sites of this compound.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo classic reactions such as O-alkylation (e.g., Williamson ether synthesis) to form ethers or O-acylation to form esters[8]. These reactions are often performed to protect the hydroxyl group before carrying out transformations at other sites or to introduce new functionalities.

  • Reactions at the Aryl Iodide: The carbon-iodine bond is the most versatile site for building molecular complexity. Aryl iodides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a crucial reaction in the synthesis of pharmaceuticals and materials.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Reactions at the Ester Group: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides, a common linkage in pharmaceutical agents.

Causality in Experimental Design: The presence of these three functional groups necessitates a strategic approach to synthesis. For instance, if a cross-coupling reaction is desired at the iodide position, a chemist might first protect the potentially interfering hydroxyl group. Conversely, if the desired reaction involves the hydroxyl group, the robust nature of the aryl iodide and ester under many conditions allows them to remain intact. This predictable reactivity makes this compound a highly valuable and logical choice as an intermediate.

Section 5: Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

The Strategic Intermediate: A Technical Guide to Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Modern Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of building blocks is paramount. Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6), a seemingly unassuming aromatic ester, has emerged as a pivotal intermediate, offering a trifecta of reactive sites that empower chemists to construct intricate molecular architectures. Its unique arrangement of a hydroxyl group, a strategically positioned iodine atom, and a methyl ester provides a versatile platform for a host of chemical transformations. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this compound, from its synthesis and physicochemical properties to its critical role in the synthesis of bioactive molecules. By understanding the causality behind its reactivity and the practicalities of its application, scientists can unlock its full potential in their synthetic endeavors.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in the laboratory. This compound is a white to off-white crystalline solid.[1][2] Key physicochemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 157942-12-6[3][4]
Molecular Formula C₈H₇IO₃[1][3]
Molecular Weight 278.04 g/mol [1]
Melting Point 165-167 °C[1]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2]
InChIKey LXCQVWRESZDFGW-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC(=C(C=C1)I)O[3]

Synthesis of this compound: A Controlled Iodination Approach

The most common and efficient synthesis of this compound involves the direct iodination of its precursor, methyl 3-hydroxybenzoate. This electrophilic aromatic substitution is regioselective, with the iodine atom being directed to the position ortho to the activating hydroxyl group and para to the deactivating but ortho,para-directing ester group.

A well-established method for this transformation utilizes iodine in the presence of an oxidizing agent, such as periodic acid or iodic acid, in a suitable solvent system.[5] The oxidizing agent is crucial for generating the electrophilic iodine species (I+) in situ, which is necessary to overcome the electron-rich nature of the phenol ring and achieve efficient iodination.

Synthesis_Workflow Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Methyl 3-hydroxybenzoate D Electrophilic Aromatic Substitution (Iodination) A->D 1. B Iodine (I₂) Periodic Acid (H₅IO₆) or Iodic Acid (HIO₃) B->D 2. C Solvent (e.g., Acetic Acid) C->D 3. E This compound D->E Yields Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iodination of Methyl 3-hydroxybenzoate

This protocol is based on established iodination methods for phenolic compounds.[5]

Materials:

  • Methyl 3-hydroxybenzoate

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆·2H₂O) or Iodic acid (HIO₃)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine (1.0-1.2 eq) and periodic acid dihydrate (0.3-0.5 eq) or iodic acid.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6][7]

Reactivity and Synthetic Applications: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

The Aryl Iodide: A Handle for Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a biaryl linkage by coupling the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This is a powerful tool for constructing complex molecular frameworks.

  • Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of conjugated systems and rigid molecular linkers.

The Phenolic Hydroxyl Group: A Site for Etherification and Esterification

The hydroxyl group at the 3-position can be readily functionalized through various reactions:

  • O-Alkylation (Etherification): The phenolic proton can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and the resulting phenoxide can be alkylated with an alkyl halide (e.g., propargyl bromide, benzyl bromide) to form an ether linkage.[12][13]

  • Esterification: The hydroxyl group can be acylated to form an ester, though this is less common given the presence of the methyl ester.

The Methyl Ester: A Precursor to Carboxylic Acids and Amides

The methyl ester at the 1-position can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form amides.

Application in Drug Discovery: The Synthesis of Lifitegrast

A prominent example of the utility of this compound is its role as a key precursor in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. While various synthetic routes to Lifitegrast exist, a convergent synthesis can be envisioned that leverages the unique reactivity of our title compound.

In a potential synthetic pathway, this compound can be elaborated through a series of reactions, including a Sonogashira coupling followed by cyclization to form a key benzofuran intermediate, which is a core structural motif in Lifitegrast.

Lifitegrast_Synthesis Potential Synthetic Pathway to a Lifitegrast Intermediate A This compound B Sonogashira Coupling (with a protected alkyne) A->B 1. C Deprotection B->C 2. D Intramolecular Cyclization (e.g., base-mediated) C->D 3. E Benzofuran Intermediate D->E 4. F Further Elaboration E->F 5. G Lifitegrast F->G ...

Caption: A conceptual pathway illustrating the use of this compound in the synthesis of a key benzofuran intermediate for Lifitegrast.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on available data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. By understanding its synthesis, reactivity, and potential applications, researchers can confidently employ this valuable building block to accelerate their research and development efforts, paving the way for new discoveries and innovations.

References

"Methyl 3-hydroxy-4-iodobenzoate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4-iodobenzoate in Organic Solvents

Executive Summary

This compound is a halogenated aromatic ester with significant potential as an intermediate in organic synthesis and pharmaceutical drug development. A fundamental physicochemical property governing its utility is its solubility in various organic solvents, which directly impacts reaction kinetics, purification strategies, and formulation development. This technical guide, prepared from the perspective of a Senior Application Scientist, addresses the critical need for a comprehensive understanding of this compound's solubility. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a dual focus: first, it elucidates the theoretical principles governing the solubility of this compound based on its molecular structure. Second, it presents a robust, self-validating experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical tools necessary to effectively utilize this compound in their work.

Compound Profile: this compound

A thorough understanding of the solute's molecular properties is the cornerstone for predicting and interpreting its solubility behavior.

Key Identifiers and Properties:

  • IUPAC Name: this compound[1]

  • CAS Number: 157942-12-6[1]

  • Molecular Formula: C₈H₇IO₃[1]

  • Molecular Weight: 278.04 g/mol [1]

  • Appearance: Typically an off-white to light brown crystalline solid[2][3]

The molecular structure, featuring a benzene ring substituted with hydroxyl, iodo, and methyl ester groups, dictates its interaction with solvent molecules. The presence of a hydroxyl (-OH) group allows it to act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and the ester carbonyl (C=O) and ether (-OCH₃) groups act as hydrogen bond acceptors.[1] The calculated XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that it will not be highly soluble in water but will show affinity for organic solvents.[1]

The Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] A more rigorous understanding requires analyzing the interplay of intermolecular forces between the solute and solvent. The dissolution process can be conceptualized as overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new, energetically favorable solute-solvent interactions.

For this compound, the key interactions are:

  • Hydrogen Bonding: The phenolic hydroxyl group is the most significant contributor, capable of donating a hydrogen bond to polar solvents (e.g., alcohols, DMSO) and accepting hydrogen bonds via its oxygen atom.

  • Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, which promotes dissolution in polar aprotic solvents like acetone or ethyl acetate.

  • Van der Waals Forces: The aromatic ring and the large iodine atom contribute to London dispersion forces, allowing for some solubility in less polar solvents.

The following diagram illustrates the primary molecular interactions that govern the solubility of this compound in different classes of organic solvents.

G cluster_solute Solute cluster_solvents Solvent Classes solute This compound (H-Bond Donor & Acceptor, Dipolar) protic Polar Protic (e.g., Ethanol, Methanol) solute->protic Strong Interaction (H-Bonding, Dipole-Dipole) aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->aprotic Moderate Interaction (Dipole-Dipole) nonpolar Non-Polar (e.g., Hexane, Toluene) solute->nonpolar Weak Interaction (van der Waals)

Caption: Dominant intermolecular forces influencing solubility.

Quantitative and Qualitative Solubility Data

Table 1: Known Qualitative Solubility Data

SolventSolubility DescriptionSource(s)
WaterSlightly soluble[2][3]
EthanolSoluble[2]
DichloromethaneSoluble[2]

Given this data gap, it is imperative for researchers to determine solubility experimentally. The following table serves as a template for recording such empirically derived data.

Table 2: Template for Experimental Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Chloroform
Dimethyl Sulfoxide (DMSO)
User-defined solvent

A Self-Validating Protocol for Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[5] The following protocol is designed to be self-validating, ensuring the generation of accurate and reproducible data. The causality behind each step is explained to provide a deeper understanding of the process.

4.1. Principle of the Method An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the solute in the solvent is, by definition, its solubility. The saturated solution is then carefully separated from the undissolved solid and its concentration is measured using a precise analytical technique.

4.2. Materials and Equipment

  • This compound (high purity, >98%)

  • Organic solvents (analytical or HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or screw-cap tubes with PTFE-lined caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

4.3. Step-by-Step Methodology

Step 1: Preparation of Analytical Standard Curve (Self-Validation Step 1)

  • Rationale: A standard curve is essential to accurately convert an analytical signal (e.g., UV absorbance or HPLC peak area) into a concentration. This step validates the accuracy of your analytical instrumentation.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (one in which it is freely soluble, like methanol).

    • Perform a serial dilution of the stock solution to create a series of at least five standards of known, decreasing concentrations.

    • Analyze each standard using the chosen analytical method (e.g., HPLC).

    • Plot the analytical signal versus concentration and perform a linear regression. An R² value > 0.995 is required for a reliable curve.

Step 2: Preparation of Saturated Solutions

  • Rationale: Adding a clear excess of the solid solute is crucial to ensure that the solution becomes saturated and that equilibrium can be established with the solid phase.

  • Procedure:

    • Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent.

    • Ensure a visible amount of undissolved solid remains at the bottom of the vial.

    • Prepare at least three replicates for each solvent to assess reproducibility.

    • Seal the vials tightly to prevent solvent evaporation.

Step 3: Equilibration (Self-Validation Step 2)

  • Rationale: Dissolution is not instantaneous. A sufficient agitation period is required for the system to reach a thermodynamic equilibrium between the dissolved and undissolved states. Preliminary experiments to confirm the time-to-equilibrium (e.g., sampling at 24, 48, and 72 hours) are best practice to validate the chosen equilibration time.

  • Procedure:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a period of 24 to 72 hours.

Step 4: Phase Separation and Sample Preparation

  • Rationale: The saturated liquid phase must be completely separated from the excess solid without altering the temperature, which would change the solubility.

  • Procedure:

    • Remove the vials from the shaker and allow the solid to settle, or centrifuge the vials for 10-15 minutes.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the standard curve. Record the dilution factor.

Step 5: Analysis and Calculation

  • Rationale: The validated analytical method is used to determine the concentration of the diluted sample, which is then used to calculate the solubility in the original, undiluted solution.

  • Procedure:

    • Analyze the diluted sample using the pre-established HPLC or UV-Vis method.

    • Determine the concentration of the diluted sample using the standard curve equation.

    • Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

The following diagram outlines this comprehensive workflow.

G cluster_prep Phase 1: Preparation & Validation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare Analytical Standard Curve (HPLC/UV-Vis) G 7. Analyze Diluted Sample (HPLC/UV-Vis) A->G Calibrates B 2. Add Excess Solute to Known Volume of Solvent C 3. Equilibrate in Temp-Controlled Shaker (24-72h) B->C D 4. Centrifuge / Settle C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample Accurately E->F F->G H 8. Calculate Solubility using Standard Curve & Dilution Factor G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While this compound is a compound of interest for synthetic and medicinal chemistry, a critical gap exists in the public domain regarding its quantitative solubility in organic solvents. This guide has provided the necessary theoretical framework based on its molecular structure to predict general solubility trends. More importantly, it has detailed a comprehensive, self-validating experimental protocol that enables any researcher to generate high-quality, reliable solubility data. By following the outlined shake-flask method, scientists can obtain the precise data needed to optimize reaction conditions, design effective purification schemes, and accelerate their research and development objectives.

References

An In-depth Technical Guide to Methyl 3-hydroxy-4-iodobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-iodobenzoate is a halogenated phenolic ester that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring a hydroxyl group, an iodine atom, and a methyl ester, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science research. The strategic placement of the iodo and hydroxyl groups on the benzene ring allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further functionalization of the aromatic ring. This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications for researchers and drug development professionals.

Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. There is some discrepancy in the reported melting point of this compound in various chemical databases and supplier specifications. This can often be attributed to differences in purity, crystalline form, or experimental conditions. The most reliable data is typically found in peer-reviewed scientific literature where the compound has been synthesized and characterized. One of the primary literature sources reports a melting point in the range of 165-167 °C.[1] The boiling point is generally reported as a predicted value due to the compound's tendency to decompose at high temperatures.

PropertyValueSource(s)
CAS Number 157942-12-6[2]
Molecular Formula C₈H₇IO₃[2]
Molecular Weight 278.04 g/mol [2]
Melting Point 53-54 °C[3]
~70-72 °C[4]
165-167 °C[1]
Boiling Point (Predicted) 299.3 ± 25.0 °C[3][4]
Appearance White to off-white crystalline solid[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[4][4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the electrophilic iodination of a methyl hydroxybenzoate precursor. The following protocol is based on established synthetic methods, providing a reliable procedure for laboratory-scale preparation.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for achieving high yield and purity. Methyl 3-hydroxybenzoate is used as the starting material, and the iodination is directed to the position ortho to the hydroxyl group due to its activating and ortho-, para-directing effects. The iodine source is typically iodine monochloride or a mixture of an iodide salt and an oxidizing agent. The solvent is chosen to dissolve the reactants and facilitate the reaction while being relatively inert to the reaction conditions. The workup procedure is designed to remove unreacted reagents and byproducts, and the purification step is essential to isolate the final product in high purity.

Step-by-Step Methodology

Materials:

  • Methyl 3-hydroxybenzoate

  • Iodine

  • Periodic acid (H₅IO₆)

  • Methanol

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Esterification of 3-hydroxybenzoic acid (if starting from the acid):

    • In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

  • Iodination of Methyl 3-hydroxybenzoate:

    • To a solution of methyl 3-hydroxybenzoate in a suitable solvent such as methanol or acetic acid, add iodine.

    • Slowly add a solution of an oxidizing agent, such as periodic acid, to the mixture. The reaction is typically carried out at room temperature.

    • Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification start 3-Hydroxybenzoic Acid reagents1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) start->reagents1 ester Methyl 3-hydroxybenzoate reagents1->ester reagents2 Iodine (I₂) Periodic Acid (H₅IO₆) ester->reagents2 product This compound reagents2->product crude Crude Product product->crude final_product Pure this compound purification_method Recrystallization or Column Chromatography crude->purification_method purification_method->final_product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the different functional groups.

  • Pharmaceutical Synthesis: The hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, and the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable precursor for the synthesis of novel drug candidates. For instance, a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material in a novel synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[5]

  • Organic Synthesis: Beyond pharmaceuticals, this compound serves as a building block for the synthesis of various organic materials, including polymers and dyes. The ability to introduce complex substituents via the iodo group allows for the fine-tuning of the material's properties.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Spectroscopic data for "Methyl 3-hydroxy-4-iodobenzoate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-4-iodobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 157942-12-6) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1][2] With the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 g/mol , it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and benzofuran derivatives.[3][4] A precise understanding of its structural and electronic properties is paramount for its effective use, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and is designed to serve as a definitive reference for researchers, offering not just raw data, but a causal explanation of the observed spectral features.

Molecular Structure and Spectroscopic Implications

The spectroscopic signature of a molecule is a direct consequence of its structure. This compound possesses three key functional groups attached to a benzene ring: a hydroxyl (-OH) group, an iodo (-I) group, and a methyl ester (-COOCH₃) group. The substitution pattern is critical: the hydroxyl and iodo groups are ortho to each other, and the ester group is meta to the hydroxyl group. This arrangement dictates the electronic environment of each atom, leading to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, methyl, and hydroxyl protons.

Interpretation: The aromatic region (7.0-8.0 ppm) is particularly informative. It displays an AMX spin system for the three non-equivalent aromatic protons (H-2, H-5, and H-6).

  • H-5: Appears as a doublet because it is only coupled to H-6 (ortho coupling, J ≈ 8.1 Hz).

  • H-2: Appears as a narrow doublet, coupled only to H-6 (meta coupling, J ≈ 1.7 Hz). Its downfield shift relative to H-6 is influenced by the deshielding effect of the adjacent ester group.

  • H-6: Appears as a doublet of doublets, as it is coupled to both H-5 (ortho) and H-2 (meta).

  • Methyl Protons (-OCH₃): These three protons are equivalent and not coupled to any other protons, resulting in a sharp singlet signal around 3.9 ppm.

  • Hydroxyl Proton (-OH): This proton gives rise to a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent, but it is typically found between 5-6 ppm in CDCl₃.

Data Summary:

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~10.5 (DMSO-d₆) br s - 1H -OH
7.86 (CDCl₃) d 8.1 1H H-5
7.42 (CDCl₃) d 1.7 1H H-2
7.36 (CDCl₃) dd 8.1, 1.7 1H H-6
~3.90 (Predicted) s - 3H -OCH₃

Aromatic proton data sourced from Diaz et al.[4]

G H5 H-5 (δ ≈ 7.86) H6 H-6 (δ ≈ 7.36) H5->H6 Ortho Coupling J ≈ 8.1 Hz H2 H-2 (δ ≈ 7.42) H6->H2 Meta Coupling J ≈ 1.7 Hz

Caption: ¹H-¹H spin-spin coupling network in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ester group carbons.

Interpretation (Predicted Data): The chemical shifts are heavily influenced by the attached substituents.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing far downfield (~165-170 ppm).

  • Aromatic Carbons:

    • C-4 (C-I): The direct attachment to iodine causes a significant upfield shift (shielding) due to the "heavy atom effect," placing this signal at an unusually low chemical shift for an aromatic carbon (~90-95 ppm).

    • C-3 (C-OH): The carbon bearing the hydroxyl group is strongly deshielded and appears around 155-160 ppm.

    • C-1 (C-COO): The carbon attached to the ester group is found around 125-130 ppm.

    • The remaining CH carbons (C-2, C-5, C-6) appear in the typical aromatic region of 115-140 ppm, with their precise shifts determined by the combined electronic effects of the substituents.

  • Methyl Carbon (-OCH₃): The sp³-hybridized methyl carbon is the most shielded, appearing far upfield (~52 ppm).

Predicted Data Summary:

Predicted Chemical Shift (δ) ppm Carbon Assignment
~166.0 C=O
~157.0 C-3
~138.0 C-5
~128.0 C-1
~125.0 C-6
~118.0 C-2
~92.0 C-4
~52.5 -OCH₃

Note: This is predicted data based on standard substituent effects, as experimental data was not available in the cited literature.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

  • O-H Stretch: A strong and characteristically broad absorption band is expected in the 3500-3200 cm⁻¹ region, indicative of the hydrogen-bonded phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption band around 1711 cm⁻¹ is characteristic of the ester carbonyl group.[5] Its position indicates a typical aryl ester.

  • C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic ring. A notable peak is observed around 1585 cm⁻¹.[5]

  • C-O Stretches: Strong bands in the 1300-1100 cm⁻¹ region arise from the C-O stretching of the ester and the phenol.

Data Summary:

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3400 Strong, Broad O-H Stretch (Phenol)
~3090 Medium C-H Stretch (Aromatic)
~2950 Medium C-H Stretch (Aliphatic, -CH₃)
~1711 Strong, Sharp C=O Stretch (Ester)[5]
~1585 Strong C=C Stretch (Aromatic)[5]

| ~1250 | Strong | C-O Stretch (Aryl Ester / Phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments after ionization.

Interpretation: Using a technique like Electron Ionization (EI), the spectrum will show a prominent molecular ion peak (M⁺˙).

  • Molecular Ion (M⁺˙): The molecular weight is 278.04 g/mol . Therefore, the molecular ion peak is observed at m/z = 278 . Since iodine is monoisotopic (¹²⁷I), this peak will be sharp without a significant M+2 satellite peak from halogen isotopes.

  • Key Fragments: The molecule fragments in a predictable manner, providing structural confirmation.

    • Loss of a methoxy radical (·OCH₃): Fragmentation of the ester can lead to the loss of the methoxy group (31 Da), resulting in a significant peak at m/z = 247 . This acylium ion is resonance-stabilized.

    • Loss of a methyl radical (·CH₃): A less common fragmentation can involve the loss of a methyl radical (15 Da), leading to a peak at m/z = 263 .

G mol Molecule [C₈H₇IO₃]⁺˙ m/z = 278 frag1 Fragment [C₇H₄IO₃]⁺ m/z = 247 mol->frag1 - ·OCH₃

Caption: Primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

B. IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: Collect a background spectrum of the clean ATR crystal first. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Acquisition (EI-MS):

    • Introduction: Direct insertion probe or GC inlet.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Acquisition (ESI-MS):

    • Introduction: Direct infusion via syringe pump at ~5-10 µL/min.

    • Mode: Positive or negative ion mode.

    • Mass Range: m/z 100-500.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise electronic environment of each atom. IR spectroscopy confirms the presence of the key hydroxyl, ester, and aromatic functional groups through their characteristic vibrations. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The data and interpretations presented in this guide serve as a robust analytical foundation for any research or development involving this important chemical intermediate.

References

"Methyl 3-hydroxy-4-iodobenzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-hydroxy-4-iodobenzoate as a Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, bifunctional aromatic compounds offer a unique convergence of reactivity, allowing for sequential and site-selective modifications. This compound stands out as a particularly valuable reagent in this class. Its structure, featuring an electron-withdrawing ester, a nucleophilic hydroxyl group, and a carbon-iodine bond ripe for transition-metal-catalyzed cross-coupling, presents a trifecta of synthetic handles. This guide provides an in-depth exploration of this powerful building block, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application, empowering researchers in medicinal chemistry and materials science to leverage its full potential.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its utility is anchored in its distinct functional groups, whose reactivity can be selectively addressed through careful choice of reaction conditions. The aryl iodide is a premier functional group for a host of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition. The phenolic hydroxyl group provides a site for etherification, esterification, or can act as a directing group in electrophilic aromatic substitution. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for modification, such as amide bond formation.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₇IO₃[1][2][3]
Molecular Weight 278.04 g/mol [2][4]
CAS Number 157942-12-6[1][2][3]
Melting Point 53-54 °C[4]
Appearance White to off-white or light brown solid[1][4]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.[1][4]
pKa (Predicted) 7.70 ± 0.10[4][5]

Synthesis of this compound

The preparation of this compound is typically achieved through electrophilic iodination of a precursor such as methyl 3-hydroxybenzoate. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity, targeting the position ortho to the activating hydroxyl group and meta to the deactivating ester group. A common and effective method involves the use of iodine monochloride (ICl).

Conceptual Workflow for Synthesis

The diagram below outlines the logical flow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Dissolve Methyl 3-hydroxybenzoate in Acetic Acid B Add Iodine Monochloride (ICl) Solution Dropwise A->B C Heat Reaction Mixture (e.g., 60-70°C) B->C D Stir at Room Temperature (Allow reaction to complete) C->D E Precipitate Product (e.g., add to ice water) D->E Reaction Quench F Filter the Crude Solid E->F G Wash with Water & Dry F->G H Recrystallize for Purity (e.g., from Ethanol/Water) G->H I Pure Methyl 3-hydroxy-4-iodobenzoate H->I Final Product G cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Product Scaffolds A Methyl 3-hydroxy-4-iodobenzoate B Suzuki Coupling (with Boronic Acid/Ester) A->B Pd(0), Base C Sonogashira Coupling (with Terminal Alkyne) A->C Pd(0), Cu(I), Base D Heck Coupling (with Alkene) A->D Pd(0), Base E Biaryl Compounds B->E F Aryl-Alkynes C->F G Stilbene Derivatives D->G A Methyl 3-hydroxy-4-iodobenzoate B Base (e.g., K₂CO₃) Deprotonation A->B C Intermediate Phenoxide B->C E SN2 Attack C->E D Alkyl Halide (R-X) Electrophile D->E F Product: Methyl 3-(alkoxy)-4-iodobenzoate E->F

References

The Strategic Role of Methyl 3-hydroxy-4-iodobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the novelty of the structures it can generate. Methyl 3-hydroxy-4-iodobenzoate, a seemingly unassuming substituted aromatic ester, emerges as a molecule of significant potential for medicinal chemists. Its unique trifunctional architecture—a nucleophilic phenol, an electrophilic aryl iodide, and a modifiable ester—positions it as a powerful scaffold for the synthesis of complex molecular entities. This guide delves into the core attributes of this compound, elucidating its synthetic utility and exploring its potential applications in the rational design of novel therapeutics. We will dissect its reactivity, showcase its role in the synthesis of marketed drugs, and propose future avenues for its application in constructing diverse chemical libraries for screening against a range of biological targets.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 157942-12-6[1][2][3]
Molecular Formula C₈H₇IO₃[1][2][3]
Molecular Weight 278.04 g/mol [1][2][3]
IUPAC Name This compound[1]
Melting Point 53-54 °C or 165-167 °C[2][4]
Appearance White to off-white crystalline solid[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[4]
pKa (Predicted) 7.70 ± 0.10[4]

Note: The significant variation in reported melting points may be due to the presence of different crystalline polymorphs or impurities. Researchers should verify the melting point of their specific batch.

Synthesis of this compound

The synthesis of this compound can be approached as a two-step sequence starting from the commercially available 3-hydroxybenzoic acid. This process involves an initial esterification followed by a regioselective iodination.

Step 1: Esterification of 3-hydroxybenzoic acid

The first step is a classic Fischer esterification to protect the carboxylic acid as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent iodination step.

G cluster_0 Step 1: Fischer Esterification 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-hydroxybenzoic_acid->Methyl_3-hydroxybenzoate Methanol Methanol (CH3OH) Methanol->Methyl_3-hydroxybenzoate H2SO4 H2SO4 (cat.) H2SO4->Methyl_3-hydroxybenzoate

Caption: Workflow for the esterification of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzoate [5]

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol (10-15 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can be used in the next step, often without further purification.

Step 2: Regioselective Iodination

The second step involves the electrophilic iodination of the electron-rich aromatic ring of methyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director. Due to steric hindrance from the adjacent ester group, the iodination is expected to occur preferentially at the C4 position, which is para to the hydroxyl group.

G cluster_1 Step 2: Regioselective Iodination Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate Target_Molecule This compound Methyl_3-hydroxybenzoate->Target_Molecule Iodinating_Reagent Iodinating Reagent (e.g., I2, NIS) Iodinating_Reagent->Target_Molecule Base Base (e.g., NaHCO3) Base->Target_Molecule

Caption: General workflow for the iodination of methyl 3-hydroxybenzoate.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Dissolve methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a mild base like sodium bicarbonate (1.5-2.0 eq) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of the iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) (1.0-1.1 eq), in the same solvent.

  • Allow the reaction to stir at a low temperature for a specified period, then warm to room temperature and continue stirring until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its capacity to serve as a versatile starting point for the synthesis of more elaborate molecules with therapeutic potential. Its three functional groups offer orthogonal handles for chemical modification.

Keystone Intermediate in the Synthesis of Lifitegrast

A prime example of the industrial relevance of this scaffold is its role in the synthesis of Lifitegrast (brand name Xiidra®), a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease.[6] One of the key fragments in the total synthesis of Lifitegrast is benzofuran-6-carboxylic acid.[7][8] this compound is a precursor to this crucial intermediate.

The synthetic strategy involves a palladium-catalyzed Sonogashira coupling of the aryl iodide with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring system.

G Start This compound Coupling Sonogashira Coupling (e.g., with Trimethylsilylacetylene) Start->Coupling Intermediate Alkynyl Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (e.g., base-mediated) Intermediate->Cyclization Benzofuran_Ester Methyl benzofuran-6-carboxylate Cyclization->Benzofuran_Ester Hydrolysis Ester Hydrolysis Benzofuran_Ester->Hydrolysis Final_Fragment Benzofuran-6-carboxylic Acid Hydrolysis->Final_Fragment

Caption: Synthetic pathway from this compound to a key Lifitegrast intermediate.

Experimental Protocol: Synthesis of Methyl benzofuran-6-carboxylate (Illustrative)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst like CuI (0.04-0.10 eq).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

  • Add the coupling partner, for instance, trimethylsilylacetylene (1.2-1.5 eq), and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion of the coupling, a base (e.g., potassium carbonate) is added to facilitate the deprotection of the silyl group and subsequent intramolecular cyclization to form the benzofuran ring.

  • Work-up the reaction by filtering off the catalysts, partitioning between an organic solvent and water, and purifying the crude product by column chromatography to yield Methyl benzofuran-6-carboxylate.

A Scaffold for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for building molecular complexity.[9] This opens up a vast chemical space for library synthesis in drug discovery programs.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl groups at the C4 position. This is a powerful method for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties of this part of the molecule.

  • Sonogashira Coupling: As demonstrated in the Lifitegrast synthesis, coupling with terminal alkynes introduces a linear, rigid linker which can be used to probe deep into protein binding pockets or to construct macrocycles.[10]

  • Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the synthesis of various aniline derivatives.[11] These can be important pharmacophores in many classes of drugs.

  • Heck Coupling: The introduction of alkenes via Heck coupling can provide access to stilbene-like structures or precursors for further functionalization.

G Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald Product_Suzuki Biaryl Derivatives Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Derivatives Sonogashira->Product_Sonogashira Product_Buchwald Aniline Derivatives Buchwald->Product_Buchwald

Caption: Potential diversification of the this compound scaffold via cross-coupling.

A Platform for Exploring Bioisosteric Replacements and Novel Pharmacophores

The 3-hydroxybenzoic acid moiety is a known pharmacophore present in various biologically active natural products and synthetic compounds, exhibiting antioxidant, anti-inflammatory, and antimicrobial properties.[12][13] this compound provides a platform to explore this privileged scaffold further.

  • Derivatization of the Phenolic Hydroxyl: The hydroxyl group can be alkylated, acylated, or used as a handle to introduce other functional groups, thereby modulating the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in drugs for interacting with biological targets. The carboxylic acid can then be converted to a variety of amides or other ester bioisosteres.

  • Bioisosteric Replacement of Iodine: While the iodine atom is an excellent synthetic handle, it can be replaced with other groups to fine-tune the molecule's properties for optimal biological activity. For example, an ethynyl group can be a bioisostere for iodine.[14]

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its demonstrated utility in the synthesis of the FDA-approved drug Lifitegrast underscores its industrial importance. Beyond this, its trifunctional nature provides a rich platform for the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to generate diverse libraries of novel compounds.

The inherent biological relevance of the hydroxybenzoic acid core suggests that derivatives of this scaffold are promising candidates for screening in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases. As the demand for novel chemical entities in drug discovery pipelines continues to grow, the strategic application of versatile and reactive building blocks like this compound will be paramount. This guide has aimed to provide both the foundational knowledge and the forward-looking perspective necessary for researchers to harness the full potential of this valuable synthetic scaffold.

References

A Technical Guide to Methyl 3-hydroxy-4-iodobenzoate: Synthesis, Derivatization, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-hydroxy-4-iodobenzoate is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group, an iodine atom, and a methyl ester provides three distinct and orthogonally reactive sites for molecular elaboration. This guide offers an in-depth exploration of the core molecule, detailing its synthesis, purification, and characterization. Furthermore, it provides a comprehensive overview of strategic derivatization at each functional group, supported by field-proven experimental protocols. We delve into the causality behind methodological choices, from classic etherification and esterification to modern palladium-catalyzed cross-coupling reactions. The narrative culminates in a discussion of the structure-activity relationships (SAR) of the resulting analogs, providing researchers with the foundational knowledge to leverage this versatile building block in drug discovery and development programs.

The Core Moiety: this compound

This compound serves as a pivotal starting material due to its inherent structural features. The electron-donating hydroxyl group and the electron-withdrawing ester and iodo groups create a unique electronic environment on the phenyl ring. The iodine atom, in particular, is not merely a source of steric bulk but a versatile synthetic handle for introducing molecular complexity via cross-coupling chemistry. The hydroxyl and ester functionalities offer classical sites for modification, allowing for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding potential.

Synthesis and Characterization

The most direct route to the core molecule is through the electrophilic iodination of its precursor, Methyl 3-hydroxybenzoate. This reaction requires careful control to ensure selective mono-iodination at the C-4 position, which is activated by the ortho-hydroxyl group.

Expert Insight: The choice of iodinating agent and solvent is critical. While molecular iodine (I₂) can be used, it is often slow and requires an oxidizing agent. Iodine monochloride (ICl) is a more potent electrophile, leading to higher yields and shorter reaction times. Acetic acid is an excellent solvent as it solubilizes the starting material and facilitates the reaction without competing side reactions.

Experimental Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-hydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, slowly add a solution of iodine monochloride (1.0 eq) in acetic acid dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water, which will cause the product to precipitate. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or benzene/cyclohexane) to yield the final product as a white to off-white solid.[1]

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound must be rigorously confirmed. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₈H₇IO₃[2][3]
Molecular Weight 278.04 g/mol [2][4]
Melting Point 165-167 °C[2]
Appearance White to off-white solid[5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[5][5]
¹H NMR Characteristic aromatic proton signals and a methyl singlet.[6]
¹³C NMR Signals corresponding to the aromatic carbons, the ester carbonyl, and the methyl group.[4][4]
IR Spectroscopy Peaks indicating O-H stretching (phenol), C=O stretching (ester), and C-I stretching.[4]

Strategic Derivatization: Unlocking Molecular Diversity

The true utility of this compound lies in its potential for derivatization at three key positions. A logical workflow allows for the systematic exploration of chemical space around this core.

Caption: Strategic derivatization pathways for this compound.

Modification of the Hydroxyl Group (Position 3)

The phenolic hydroxyl group is a prime site for modification to alter hydrogen bonding capacity and lipophilicity.

This classic SN2 reaction allows for the introduction of various alkyl or aryl groups.[7][8][9]

Expert Insight: The reaction proceeds via an alkoxide intermediate, which acts as the nucleophile.[7] A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the ester, especially in a polar aprotic solvent like DMF or acetone. Primary alkyl halides are the best electrophiles to avoid competing elimination reactions.[8]

Experimental Protocol 2: General Procedure for O-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Reagent Addition: Add the desired primary alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Modification of the Iodide (Position 4)

The carbon-iodine bond is the gateway to introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations.[10][11]

This reaction is one of the most powerful methods for forming biaryl structures.[12]

Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for success. A catalyst system like Pd(PPh₃)₄ is robust for many applications, but more specialized ligands can improve yields for challenging substrates.[13] A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid for transmetalation. The reaction is often performed in a mixture of an organic solvent (like dioxane or toluene) and water.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as K₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as dioxane/water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100°C for 6-24 hours, until TLC indicates completion.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines.[14][15]

Expert Insight: This reaction is sensitive to catalyst and ligand choice. Bidentate phosphine ligands like BINAP or DPPF often give superior results compared to monodentate ligands.[14] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required. For substrates with base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) can be effective.[16]

Experimental Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and an anhydrous solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110°C for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography.

Modification of the Ester Group

The methyl ester can be readily converted into other functional groups, most notably the corresponding carboxylic acid or various amides.

Base-catalyzed hydrolysis, or saponification, is a straightforward method to obtain the corresponding carboxylic acid.[17][18]

Expert Insight: Using a hydroxide base like LiOH, NaOH, or KOH in a mixed solvent system (e.g., THF/water or methanol/water) is effective.[19] The reaction is typically run at room temperature or with gentle heating. Acidic work-up is required to protonate the resulting carboxylate salt.

Experimental Protocol 5: General Procedure for Saponification

  • Reaction: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add an excess of lithium hydroxide (LiOH) (2.0-5.0 eq).

  • Monitoring: Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1N HCl.

  • Isolation: The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate. Dry the organic extracts and evaporate the solvent to yield the product.

Structure-Activity Relationship (SAR) Insights

Derivatization of the this compound core allows for a systematic investigation of SAR. The biological activity of substituted benzoic acids is often linked to factors like lipophilicity (logP) and the presence of hydrogen bond donors/acceptors.[20]

  • Iodine Atom (Position 4): The iodine atom itself can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets. Replacing it via Suzuki coupling with aryl groups can probe steric limits and introduce new hydrophobic or polar interactions. Substitution with amines via Buchwald-Hartwig amination introduces a key hydrogen bond donor/acceptor site.

  • Hydroxyl Group (Position 3): This group is a crucial hydrogen bond donor and acceptor. O-alkylation removes the donor capability and increases lipophilicity, which can enhance membrane permeability but may reduce binding affinity if the hydrogen bond is critical.

  • Ester/Carboxylic Acid: The conversion of the ester to a carboxylic acid introduces a charged, potent hydrogen bonding group. This can dramatically increase solubility and create strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein binding pocket.

Comparative Analysis of Analog Properties (Hypothetical)
Derivative ClassKey ModificationExpected Impact on PropertiesPotential Biological Role
O-Alkyl Ethers -OH → -ORIncreased lipophilicity, loss of H-bond donorImproved cell permeability, probing steric tolerance
Biaryl Analogs -I → -ArylIncreased size and rigidity, new π-π stacking opportunitiesTargeting hydrophobic pockets, kinase hinge binding
Aniline Derivatives -I → -NHRIntroduction of H-bond donor/acceptor, basic centerForming key interactions with polar residues
Carboxylic Acids -COOMe → -COOHIncreased polarity, anionic at physiological pHSalt-bridge formation, improved aqueous solubility
Illustrative Signaling Pathway Inhibition

Many kinase inhibitors utilize a substituted aromatic core to bind within the ATP-binding site. A derivative of this compound could be designed to act as a hypothetical inhibitor of a protein kinase (e.g., "KIN-X") in a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KIN_X Protein Kinase X (KIN-X) Receptor->KIN_X Activates Substrate Downstream Substrate KIN_X->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response Leads to Inhibitor Our Derivative Inhibitor->KIN_X Inhibits

Caption: Hypothetical inhibition of the KIN-X signaling pathway by a derivative.

Conclusion and Future Directions

This compound is a powerful and versatile chemical scaffold. The synthetic protocols outlined in this guide provide a robust framework for creating diverse libraries of analogs. By strategically modifying the hydroxyl, iodo, and ester functionalities, researchers can systematically tune the physicochemical and pharmacological properties of the resulting molecules. Future work should focus on applying these strategies to generate compounds for high-throughput screening against various biological targets, leveraging the rich chemical information encoded within this simple yet potent starting material.

References

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling precautions for Methyl 3-hydroxy-4-iodobenzoate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data and established laboratory practices to ensure scientific integrity and promote a culture of safety.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the synthesis of complex molecules, including pharmacologically active agents.[2][3] However, its chemical nature necessitates a thorough understanding of its potential hazards to mitigate risks during handling and experimentation.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in safe handling, as these properties can influence its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 157942-12-6PubChem[4]
Molecular Formula C₈H₇IO₃PubChem[4]
Molecular Weight 278.04 g/mol PubChem[4]
Appearance SolidThermo Fisher Scientific SDS[5]
Melting Point 165-167 ºCChemSynthesis[6]
Stability Light sensitiveThermo Fisher Scientific SDS[5]
Hazard Classification and Statement

According to the Globally Harmonized System (GHS) and the OSHA Hazard Communication Standard, this compound is classified as hazardous.[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • Causes skin irritation (Category 2).[5]

    • Causes serious eye irritation (Category 2).[5]

    • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5]

The causality for these classifications lies in the reactivity of the molecule. The presence of an iodine atom and a phenolic hydroxyl group on the aromatic ring can lead to interactions with biological macromolecules, causing irritation upon contact with skin, eyes, and the respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing, transferring, and reactions involving this solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is non-negotiable, as the compound is a serious eye irritant.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound or contaminated equipment. Dispose of gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant lab coat should be worn to protect street clothes and skin from accidental splashes.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary. Use is generally not required when handling small quantities in a functional fume hood.

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe PPE Specification Start Start: Handling Required Assess_Task Assess Task (Weighing, Reaction Setup, etc.) Start->Assess_Task Assess_Quantity Assess Quantity (mg, g, kg) Assess_Task->Assess_Quantity Fume_Hood Work in Chemical Fume Hood? Assess_Quantity->Fume_Hood Yes_Hood Yes Fume_Hood->Yes_Hood Default for Solids No_Hood No (Not Recommended) Fume_Hood->No_Hood Mandatory_PPE Mandatory Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Yes_Hood->Mandatory_PPE No_Hood->Mandatory_PPE Respiratory_Protection Add Respiratory Protection (e.g., N95/P100 Respirator) Mandatory_PPE->Respiratory_Protection End Proceed with Task Safely Mandatory_PPE->End Respiratory_Protection->End

Caption: PPE selection decision tree for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling.[5]

  • Ensure all containers are properly labeled.

Weighing and Transferring the Solid

The transfer of solid materials is a common point of exposure.

  • Preparation: Don the appropriate PPE and ensure the chemical fume hood is operational. Place a weigh boat or appropriate glassware on an analytical balance inside the hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid generating dust by performing the transfer slowly and close to the surface of the balance.

  • Closure: Immediately and securely cap the stock bottle.

  • Cleanup: Clean the spatula and any minor spills on the balance or hood surface with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.

Storage Requirements
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • The compound is light-sensitive; store in an opaque container or in a dark location to prevent degradation.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Experimental Protocol: A Case Study in Sonogashira Coupling

To illustrate safe handling in a practical context, the following protocol is adapted from established literature for a Sonogashira coupling reaction, a common application for this compound.

Objective: To couple this compound with an alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., THF/CHCl₃ mixture)

  • Base (e.g., triethylamine)

Step-by-Step Methodology
  • Inert Atmosphere: Assemble a dry, oven-dried flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon). This is critical as palladium catalysts can be sensitive to air.

  • Reagent Addition (in Fume Hood):

    • To the flask, add this compound (1.0 eq).

    • Add the palladium catalyst (e.g., 0.03 eq) and copper(I) iodide (e.g., 0.015 eq). These are often solids and should be handled with care to avoid inhalation.

    • Add the solvent mixture (e.g., THF/CHCl₃).

  • Liquid Additions:

    • Add the terminal alkyne (e.g., 1.4 eq) via syringe.

    • Add triethylamine (e.g., 3.1 eq) via syringe. Triethylamine is a corrosive and flammable liquid; handle with care.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50°C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent.

    • Perform an aqueous wash to remove the base and other water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention.[5]

Accidental Release Measures

For a small spill of the solid material:

  • Evacuate: Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, sweep up the spilled solid. Avoid creating dust. A HEPA-filtered vacuum can be used for larger spills.

  • Collect: Place the collected material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

The following diagram illustrates the spill response workflow.

Spill_Response_Workflow Spill Response for this compound Spill Spill Occurs Alert Alert Personnel & Assess Risk Spill->Alert Isolate Isolate the Area Alert->Isolate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Isolate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up the Spill (Sweep solid, do not create dust) Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a spill of this compound.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Generation: Unused or contaminated this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant.[5] Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can confidently handle this compound while minimizing risk to themselves and their environment. This guide serves as a foundational document; always consult the most current Safety Data Sheet and your institution's specific safety policies before commencing work.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl-3-carboxylic Acid Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5][6]

This guide focuses on a particularly valuable building block: Methyl 3-hydroxy-4-iodobenzoate. The biphenyl scaffold derived from this molecule is a key intermediate in the development of novel therapeutics and advanced functional materials. The strategic placement of the hydroxyl and methyl ester groups offers multiple points for further functionalization, making it a versatile synthon for creating libraries of complex organic compounds.[7] The high reactivity of the carbon-iodine bond in aryl iodides like this compound makes them excellent substrates for Suzuki-Miyaura coupling, readily undergoing oxidative addition to the palladium(0) catalyst.[8][9]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It details not just the procedural steps but also the underlying chemical principles and rationale that govern the successful execution of the Suzuki-Miyaura coupling of this compound.

Reaction Principle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium catalyst, typically in a low oxidation state (Pd(0)).[2][10][11][12] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step, often rate-determining, forms a Pd(II) intermediate.[2][11]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid or ester is transferred to the palladium(II) complex. The base plays a crucial role by activating the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[1][13][14][15]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArPdILn Ar-Pd(II)-I(L_n) OxidativeAddition->ArPdILn Transmetalation Transmetalation ArPdILn->Transmetalation ArPdArL_n Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdArL_n ReductiveElimination Reductive Elimination ArPdArL_n->ReductiveElimination ReductiveElimination->Pd0 Product Biphenyl Product ReductiveElimination->Product ArylIodide This compound ArylIodide->OxidativeAddition BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound. These protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Standard Suzuki-Miyaura Coupling for Aryl Boronic Acids

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol/Water (3:1 mixture, degassed)

  • Microwave reaction vial

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Add the degassed ethanol/water solvent mixture.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.

  • Workup and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the product via column chromatography.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup (Dilute, Extract, Wash) cool->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Key Reaction Parameters

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the coupling of various aryl halides with boronic acids, providing a basis for optimization when using this compound.

Aryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.5High
4-BromotoluenePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃Toluene/H₂O80-100-High
Iodobenzene4-Methylphenylboronic acidPd on hydroxyapatite-K₂CO₃H₂ORT-High
4-IodoacetophenonePhenylboronic acidHerrmann-Beller palladacycle-NaOMeEthanolRT-High

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield or Incomplete Reaction - Inactive catalyst- Insufficiently anhydrous/degassed solvent- Inappropriate base or ligand- Use a fresh catalyst or a pre-catalyst- Ensure solvents are properly dried and degassed- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (e.g., SPhos, XPhos)
Formation of Homocoupling Product - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature- Ensure a thoroughly inert atmosphere
Decomposition of Catalyst (Palladium Black) - Ligand dissociation- High temperature- Use a more robust ligand- Lower the reaction temperature

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of valuable biphenyl-3-carboxylic acid derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation in both academic and industrial research.

References

Application Notes and Protocols for the Sonogashira Coupling of "Methyl 3-hydroxy-4-iodobenzoate" with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Gateway to Novel Molecular Architectures

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[1] These characteristics make it an indispensable tool in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

This guide provides an in-depth exploration of the Sonogashira coupling specifically applied to "Methyl 3-hydroxy-4-iodobenzoate." This substrate is a particularly interesting building block, featuring an electron-withdrawing methyl ester and an electron-donating hydroxyl group on the aromatic ring. The strategic placement of these functionalities, coupled with the reactive iodide, opens avenues for the synthesis of a diverse array of substituted arylalkynes. These products, in turn, serve as valuable precursors to novel therapeutics and advanced materials. We will delve into the mechanistic intricacies of this reaction, provide detailed experimental protocols for both copper-catalyzed and copper-free conditions, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle: Orchestrating the Coupling
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, in this case, "this compound." This step forms a Pd(II) complex.

  • Transmetalation: The newly formed Pd(II) complex then reacts with a copper acetylide species, which is generated in the copper cycle. This transmetalation step transfers the alkynyl group to the palladium center, forming a Pd(II)-alkynyl complex and regenerating the copper catalyst.

  • Reductive Elimination: The final step of the palladium cycle is the reductive elimination from the Pd(II)-alkynyl complex. This step yields the desired product, methyl 3-hydroxy-4-(alkynyl)benzoate, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a highly reactive copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

A visual representation of this dual catalytic cycle is provided below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(I) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Regeneration Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination CuI Cu(I) Cu_alkyne Cu(I)-C≡CR CuI->Cu_alkyne Cu_alkyne->Pd_complex Alkyne R-C≡C-H Alkyne->Cu_alkyne Base ArI This compound caption Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.
The Copper-Free Sonogashira Coupling: A Greener Alternative

To circumvent the formation of undesired alkyne homocoupling byproducts, known as Glaser coupling, a copper-free version of the Sonogashira reaction has been developed.[2] In this variation, the reaction is typically carried out at higher temperatures, and the base plays a more direct role in the deprotonation of the alkyne, facilitating its coordination to the palladium center.

The mechanism of the copper-free Sonogashira reaction is believed to proceed through a similar palladium catalytic cycle, with the key difference being the mode of alkyne activation.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of "this compound" with various terminal alkynes. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate combination.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a known procedure for the coupling of "this compound" with trimethylsilylacetylene.

Materials:

  • This compound

  • Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Chloroform (CHCl₃))

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.015 equiv).

  • Add a mixture of anhydrous THF and CHCl₃ (e.g., 1:2 v/v) to dissolve the solids.

  • Add triethylamine (3.1 equiv) to the reaction mixture.

  • Finally, add the terminal alkyne (1.4 equiv) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-hydroxy-4-(alkynyl)benzoate.

Representative Data:

Terminal AlkyneProductYield (%)
TrimethylsilylacetyleneMethyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate~90%
PhenylacetyleneMethyl 3-hydroxy-4-(phenylethynyl)benzoate85-95%
Propargyl alcoholMethyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)benzoate70-85%
1-OctyneMethyl 3-hydroxy-4-(oct-1-yn-1-yl)benzoate80-90%

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general procedure for a copper-free Sonogashira coupling, which may require optimization for the specific substrate.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (if not using a pre-formed complex, e.g., PPh₃)

  • Base (e.g., Triethylamine, Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and, if necessary, a phosphine ligand (e.g., PPh₃, 0.04 equiv).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Heat the reaction mixture to a temperature between 80-120 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and perform an aqueous workup similar to Protocol 1.

  • Purify the product by flash column chromatography.

Key Considerations and Troubleshooting

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts. It is crucial to maintain an inert atmosphere throughout the reaction.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction outcome. Amine bases like triethylamine or diisopropylethylamine often serve as both the base and a co-solvent. For copper-free reactions, a wider range of solvents and bases can be employed.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging substrates, more sophisticated ligand systems may be required to achieve high yields.

  • The Role of the Hydroxyl Group: The unprotected hydroxyl group on "this compound" is generally well-tolerated in Sonogashira couplings. However, its acidity may necessitate the use of a sufficient amount of base to ensure the deprotonation of the terminal alkyne. In some cases, protection of the hydroxyl group may be considered, but it is often not necessary.

  • Purification: The purification of the final product is typically achieved by column chromatography. The choice of eluent will depend on the polarity of the product.

Applications in Drug Discovery and Materials Science

The methyl 3-hydroxy-4-(alkynyl)benzoate scaffold is a versatile platform for the development of novel molecules with potential applications in both medicinal chemistry and materials science.

  • Medicinal Chemistry: The rigid, linear nature of the alkyne linker allows for the precise positioning of pharmacophores, making these compounds attractive for the design of enzyme inhibitors, receptor agonists or antagonists, and probes for chemical biology. The phenolic hydroxyl group and the methyl ester provide additional handles for further functionalization to optimize biological activity and pharmacokinetic properties. For instance, related hydroxybenzoic acid derivatives have been explored for their potential in targeting cell signaling pathways relevant to cancer research.[3]

  • Materials Science: The conjugated π-system of the arylalkyne core imparts interesting photophysical and electronic properties. These molecules can serve as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials.

Conclusion

The Sonogashira coupling of "this compound" with terminal alkynes is a robust and versatile method for the synthesis of a wide range of valuable arylalkyne building blocks. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access these compounds for a variety of applications in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Heck reaction conditions for "Methyl 3-hydroxy-4-iodobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mizoroki-Heck Reaction: Protocols and Conditions for Methyl 3-hydroxy-4-iodobenzoate

Introduction

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5]

This guide provides a detailed examination of the Heck reaction specifically tailored for This compound . This substrate is a valuable building block, incorporating three distinct functional groups: a highly reactive aryl iodide, an electron-withdrawing methyl ester, and an electron-donating, acidic hydroxyl group.[6] The interplay of these groups presents unique challenges and opportunities for optimization. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the causality behind procedural choices, offering researchers a robust framework for achieving high-yield, selective, and reproducible outcomes.

Part 1: Mechanistic Principles and Parameter Selection

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Heck reaction provides the basis for selecting appropriate conditions.[7]

The Mizoroki-Heck Catalytic Cycle

The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Aryl-Pd(II) complex.[9][10] This is typically the rate-determining step, and the high reactivity of the C-I bond makes this substrate an excellent candidate for this reaction.[8]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[9][10]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a Pd-hydride species and releasing the substituted alkene product.[4][9] This step generally favors the formation of the more thermodynamically stable trans (E) isomer to minimize steric hindrance.[4]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen iodide (HI) generated and facilitate the reductive elimination of HX from the Pd-hydride complex.[9][11] This crucial step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[11]

Heck_Catalytic_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)L(Alkene)-I] ArPdI->AlkeneComplex Olefin Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-I AlkeneComplex->InsertionProduct Syn-Migratory Insertion HydrideComplex [Product---H-Pd(II)L₂-I] InsertionProduct->HydrideComplex Syn-β-Hydride Elimination HydrideComplex->pd0 Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Key Reaction Components

The success of the Heck reaction with this compound hinges on the careful selection of each component.

ComponentRole & Selection Rationale for this compound
Palladium Precatalyst The catalyst initiates the reaction. Common choices include Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂.[1] For the highly reactive C-I bond in the substrate, a simple and cost-effective Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) is an excellent starting point. It is readily reduced in situ to the active Pd(0) species.[12]
Ligand Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate reactivity.[3] For aryl iodides, monodentate phosphine ligands like Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient. The choice of ligand can influence reaction rates and selectivity.[13] In some cases, ligand-free conditions using a supported catalyst like Pd/C can be explored, especially with highly reactive aryl iodides.[14]
Base The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[9] Given the acidic phenolic proton on the substrate, a moderately strong inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) is recommended. These bases are less likely to cause side reactions compared to strong organic amines and can effectively neutralize the generated HI. Triethylamine (Et₃N) is also a common choice.[1]
Solvent The solvent must solubilize the reactants and catalyst. Its polarity can significantly influence reaction kinetics and catalyst stability.[15][16] High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Acetonitrile (MeCN) are standard choices that perform well in Heck reactions.
Alkene Partner The choice of alkene dictates the structure of the final product. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate), acrylonitrile, and styrenes, are ideal coupling partners as they generally exhibit higher reactivity and regioselectivity.[1]

Part 2: Experimental Protocols & Workflow

This section provides a validated, step-by-step protocol for a typical Heck reaction using this compound and methyl acrylate as a model system.

General Considerations
  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen, especially at elevated temperatures.[12] Performing the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques is highly recommended to prevent catalyst decomposition and ensure reproducibility.

  • Reagent Purity: The purity of reagents, especially the solvent and base, is crucial. Use of anhydrous solvents is recommended.

  • Safety: Always handle reagents in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol: Synthesis of Methyl 3-hydroxy-4-(2-(methoxycarbonyl)vinyl)benzoate

This protocol details the coupling of this compound with methyl acrylate.

Experimental_Workflow start Start: Prepare Oven-Dried Schlenk Flask add_solids Add Solids: - this compound - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->add_solids inert Establish Inert Atmosphere (Evacuate & Refill with N₂/Ar 3x) add_solids->inert add_liquids Add Liquids (via Syringe): - Anhydrous Solvent (e.g., DMF) - Methyl Acrylate inert->add_liquids react Heat and Stir Reaction Mixture (e.g., 100 °C, 12-24 h) add_liquids->react monitor Monitor Progress (TLC or GC-MS) react->monitor monitor->react If incomplete workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon completion purify Purification: - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the Heck reaction.

Reagent Table:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound278.041.01.0278 mg
Methyl Acrylate86.091.51.5145 µL
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
Triphenylphosphine (PPh₃)262.290.040.0410.5 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Anhydrous DMF---5 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), Triphenylphosphine (10.5 mg, 0.04 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by methyl acrylate (145 µL, 1.5 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be required to maximize yield and minimize side products.

Table of Optimization Parameters:

ParameterRangeEffect on Reaction & Rationale
Temperature 80-140 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition (palladium black formation).[12] An optimal temperature balances rate and catalyst stability.
Catalyst Loading 0.5-5 mol%Lowering catalyst loading is economically desirable. Aryl iodides often allow for very low loadings (<1 mol%). If the reaction is sluggish, increasing the loading can improve conversion.[17]
Ligand Choice PPh₃, P(o-tol)₃, Buchwald ligands, NHCsFor challenging couplings, more electron-rich and bulky phosphine ligands (e.g., P(tBu)₃) or N-Heterocyclic Carbene (NHC) ligands can increase the rate of oxidative addition and stabilize the catalyst.[2][18]
Base K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DBUThe choice of base can be critical. If K₂CO₃ gives poor results, a stronger inorganic base like Cs₂CO₃ or an organic base like DBU may be screened. The base must be strong enough to facilitate catalyst regeneration without causing undesired side reactions.[19]
Solvent DMF, NMP, DMAc, MeCN, TolueneSolvent polarity affects solubility and catalyst performance.[20] A solvent screen is a common optimization strategy. For example, switching from DMF to NMP (higher boiling point) may allow for higher reaction temperatures.

Common Troubleshooting Scenarios:

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst, insufficient temperature, or poor reagent quality.

    • Solution: Ensure an inert atmosphere was maintained.[12] Incrementally increase the reaction temperature.[12] Consider a more active ligand or a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[18] Verify the purity of all reagents.

  • Problem: Formation of Black Precipitate (Palladium Black).

    • Cause: Catalyst decomposition, often due to high temperatures or the presence of oxygen.

    • Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the catalytic species. Ensure the reaction is rigorously deoxygenated.

  • Problem: Formation of Homocoupled (Ullmann) Product.

    • Cause: A side reaction that forms a biphenyl dimer from two molecules of the aryl iodide.

    • Solution: This is more common at high temperatures or with highly active catalysts. Lowering the temperature or using a less active ligand may mitigate this.

  • Problem: Low Yield after Purification.

    • Cause: Incomplete reaction, product decomposition, or loss during work-up/chromatography. The phenolic -OH and ester groups can make the product moderately polar.

    • Solution: Ensure the reaction has gone to completion via TLC/GC-MS before work-up. Adjust the polarity of the chromatography eluent to ensure proper separation and recovery of the product.

References

Synthesis of Substituted Benzofurans Utilizing Methyl 3-hydroxy-4-iodobenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthesis of substituted benzofurans, a pivotal scaffold in medicinal chemistry, utilizing methyl 3-hydroxy-4-iodobenzoate as a versatile starting material. We will explore palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki-Miyaura couplings, as efficient and modular strategies for the construction of the benzofuran core. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic underpinnings of these transformations, offering researchers and drug development professionals a robust framework for the synthesis of diverse benzofuran libraries. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product purification.

Introduction: The Significance of the Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Their rigid, planar structure and ability to participate in various intermolecular interactions make them privileged scaffolds in medicinal chemistry.[3] The benzofuran nucleus is a core component of drugs with a wide array of therapeutic applications, including antiarrhythmic (e.g., Amiodarone), anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The ever-growing importance of this motif in drug discovery continually drives the development of novel and efficient synthetic methodologies for its construction and functionalization.[2][4]

This compound is a particularly attractive starting material for the synthesis of benzofurans. The presence of the ortho-iodo-phenol moiety provides a direct handle for palladium-catalyzed cross-coupling reactions, which are renowned for their high efficiency and broad functional group tolerance. The ester functionality at the 3-position offers a valuable point for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on two powerful palladium-catalyzed methods for the synthesis of benzofurans from this compound: the Sonogashira coupling followed by intramolecular cyclization, and the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl substituents.

Synthetic Strategies and Mechanisms

The synthesis of benzofurans from ortho-iodo phenols typically proceeds through a two-step sequence: a palladium-catalyzed cross-coupling reaction to introduce a side chain at the ortho position, followed by an intramolecular cyclization to form the furan ring.

Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In the context of benzofuran synthesis, this reaction is used to introduce an alkyne moiety ortho to the hydroxyl group of this compound. The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization to afford the desired benzofuran.

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts. The palladium(0) species undergoes oxidative addition to the aryl iodide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The subsequent intramolecular cyclization of the 2-alkynylphenol can be promoted by a base or a transition metal catalyst. The 5-endo-dig cyclization is a common pathway for the formation of the benzofuran ring.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I This compound Ar-I->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)-C≡C-R->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R 2-Alkynylphenol Intermediate Reductive\nElimination->Ar-C≡C-R Intramolecular\nCyclization Intramolecular Cyclization Ar-C≡C-R->Intramolecular\nCyclization Benzofuran Benzofuran Intramolecular\nCyclization->Benzofuran

Caption: Generalized workflow for benzofuran synthesis via Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[6][7] This reaction can be employed to synthesize 2-aryl or 2-heteroaryl benzofurans by first coupling this compound with a suitable boronic acid, followed by an intramolecular cyclization. Alternatively, a one-pot, two-step process can be envisioned where the benzofuran core is first formed, followed by a Suzuki coupling at a remaining halogenated position.

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and reductive elimination to give the biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound (1.0 equiv) Arylboronic Acid (1.2 equiv) Base (2.0 equiv) Pd Catalyst & Ligand Setup Combine reagents in a sealed vessel Purge with inert gas Reagents->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat to desired temperature (e.g., 80-100 °C) Setup->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool to room temperature Add brine Monitoring->Quench Upon completion Extraction Extract with organic solvent Quench->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-Arylbenzofuran-6-carboxylates via Sonogashira Coupling and Cyclization

This protocol describes a one-pot, two-step procedure for the synthesis of 2-arylbenzofurans starting from this compound and a terminal alkyne.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyclization: Once the Sonogashira coupling is complete (typically 2-6 hours), add a suitable base for the cyclization step (e.g., K₂CO₃, 2.0 equiv.) if required, and continue heating at 80-100 °C until the formation of the benzofuran is complete (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (6)TEADMF801285
24-MethoxyphenylacetylenePdCl₂(PPh₃)₂ (3), CuI (6)DIPEATHF651682
31-HexynePdCl₂(PPh₃)₂ (5), CuI (10)TEADMF901075
Protocol 2: Synthesis of Methyl 2-Arylbenzofuran-6-carboxylates via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2-arylbenzofurans from a pre-formed benzofuran intermediate derived from this compound.

Materials:

  • Methyl 2-bromo- or 2-iodo-benzofuran-6-carboxylate (derived from this compound)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzofuran halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (and ligand, if applicable).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine solution to the mixture.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90892
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O100695
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O851088

Conclusion

The synthetic routes detailed in this guide, utilizing this compound as a key starting material, offer efficient and versatile strategies for the synthesis of a wide range of substituted benzofurans. The palladium-catalyzed Sonogashira and Suzuki-Miyaura couplings provide robust and high-yielding methods for the construction of this medicinally important scaffold. The provided protocols, along with the mechanistic insights and data tables, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the rapid generation of novel benzofuran derivatives for biological evaluation.

References

Application Note & Protocols: Methyl 3-hydroxy-4-iodobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxy-4-iodobenzoate (CAS No: 157942-12-6) is a pivotal halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern, featuring hydroxyl, iodo, and methyl ester functionalities, allows for sequential and site-selective modifications, making it an invaluable building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, purification, characterization, and application, with a specific focus on its role in constructing precursors for targeted cancer therapies such as tyrosine kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials and intermediates can dictate the overall yield, purity, and economic viability of an active pharmaceutical ingredient (API). This compound has emerged as a strategically important intermediate due to its pre-functionalized scaffold.[3]

  • The hydroxyl group offers a reactive site for etherification, a common linkage in many drug molecules.

  • The iodo group is an excellent leaving group for various carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[4] This is critical for building the complex carbon skeletons of modern therapeutics.

  • The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for molecular elaboration.

This trifecta of reactive sites allows chemists to construct intricate molecular architectures with high precision. Notably, this intermediate is a known precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[5][6] This application note will first detail the reliable synthesis and purification of this compound itself, followed by a practical protocol for its use in a subsequent synthetic transformation relevant to pharmaceutical development.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for its successful application in synthesis.

PropertyValueReference
CAS Number 157942-12-6[2]
Molecular Formula C₈H₇IO₃[7]
Molecular Weight 278.04 g/mol [8]
Appearance White to off-white crystalline solid[3]
Melting Point 53-54 °C (Note: some sources report higher ranges)[9]
Solubility Slightly soluble in water; soluble in ethanol, dichloromethane[3]
Storage 2-8°C, protect from light[9]

Analytical Characterization:

  • ¹H NMR: Proton NMR is essential for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Carbon NMR confirms the number and type of carbon atoms.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: Identifies key functional groups like the hydroxyl (-OH), ester carbonyl (C=O), and C-I bonds.

Synthesis Protocol: this compound

The preparation of this compound is typically achieved through the electrophilic iodination of its precursor, Methyl 3-hydroxybenzoate.

Reaction Principle and Causality

The synthesis is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (I⁺) to the positions ortho and para to it. The position para to the hydroxyl is already substituted. Of the two ortho positions, the C4 position is sterically less hindered and electronically favored, leading to regioselective iodination at this site. Iodine monochloride (ICl) or a combination of iodine (I₂) and an oxidizing agent is commonly used to generate the iodine electrophile.

Visualizing the Synthesis

Synthesis_of_Methyl_3_hydroxy_4_iodobenzoate cluster_reactants Reactants cluster_product Product start Methyl 3-hydroxybenzoate product This compound start->product Electrophilic Aromatic Substitution (Iodination) Solvent (e.g., Acetic Acid) iodine Iodine (I₂) oxidant Oxidizing Agent (e.g., HIO₃, H₂O₂)

Caption: Electrophilic iodination of Methyl 3-hydroxybenzoate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established chemical synthesis principles and should be performed in a fume hood with appropriate personal protective equipment (PPE).[7]

Materials & Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)

  • Iodine (I₂) (0.9 eq)

  • Iodic acid (HIO₃) (0.35 eq)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 3-hydroxybenzoate (1.0 eq). Dissolve it in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add iodine (0.9 eq) and iodic acid (0.35 eq) to the solution.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing an ice-water mixture. A precipitate may form.

  • Work-up - Neutralization & Extraction: Add 5% sodium thiosulfate solution dropwise until the reddish-brown color of excess iodine disappears. Extract the aqueous mixture three times with ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol: Purification by Column Chromatography

The crude product often contains unreacted starting material and minor isomers, necessitating purification.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks for fraction collection, TLC plates.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Load the sample carefully onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to 80:20 Hexane:Ethyl Acetate.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions to yield this compound as a white or off-white solid.

Application: Synthesis of a Tyrosine Kinase Inhibitor Precursor

To illustrate its utility, this section details the etherification of this compound, a key step in the synthesis of various kinase inhibitors like Foretinib.[11]

Reaction Principle: Williamson Ether Synthesis

This reaction proceeds via a classic Williamson ether synthesis. A base, typically a weak base like potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, an N-substituted propyl chloride) in an Sₙ2 reaction to form the ether linkage.

Visualizing the Application Workflow

Application_Workflow start This compound reaction Williamson Ether Synthesis (Heat, e.g., 90-100°C) start->reaction reagent N-(3-chloropropyl)morpholine + K₂CO₃ in DMF reagent->reaction workup Aqueous Work-up & Extraction reaction->workup product Intermediate 8 (Foretinib Precursor) analyze Characterization (NMR, MS) product->analyze purify Purification (Recrystallization or Chromatography) workup->purify purify->product

Caption: Workflow for synthesizing a Foretinib precursor.

Detailed Experimental Protocol: Etherification

This protocol is based on synthetic routes disclosed in patent literature and should be performed with all necessary safety precautions.[11]

Materials & Reagents:

  • This compound (1.0 eq)

  • N-(3-chloropropyl)morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI) (catalytic amount, e.g., 0.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Water, Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Reaction vessel, condenser, inert atmosphere setup (e.g., Nitrogen balloon).

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve/suspend the solids. Then, add N-(3-chloropropyl)morpholine (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 5-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired ether.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with gloves and safety glasses.[3]

  • Iodine/Iodic Acid: Corrosive and toxic. Avoid inhalation of dust/vapors.

  • Acetic Acid: Corrosive. Use in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in iodination Incomplete reaction.Extend reaction time; ensure temperature is maintained. Check the quality of the oxidizing agent.
Loss during work-up.Ensure pH is correct during extractions. Avoid vigorous shaking that can cause emulsions.
Multiple spots on TLC after iodination Formation of di-iodinated or other isomers.Improve regioselectivity by running the reaction at a lower temperature. Ensure efficient purification by column chromatography.
Incomplete etherification Inactive base or alkyl halide.Use freshly dried K₂CO₃. Ensure the alkyl halide has not degraded.
Insufficient temperature or time.Increase reaction temperature or extend the reaction time. The addition of catalytic KI can accelerate the reaction (Finkelstein reaction).
Difficulty removing DMF DMF is a high-boiling point solvent.Wash the organic extracts thoroughly with water and brine multiple times to remove the bulk of the DMF.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the synthesis of complex, life-saving pharmaceuticals. Its well-defined reactivity allows for predictable and high-yielding transformations. The protocols detailed in this guide provide a reliable framework for the synthesis, purification, and subsequent utilization of this intermediate. By understanding the principles behind each step, researchers can confidently employ this compound to accelerate their drug discovery and development programs.

References

Palladium-catalyzed cross-coupling reactions with "Methyl 3-hydroxy-4-iodobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-hydroxy-4-iodobenzoate

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in palladium-catalyzed cross-coupling reactions. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

This compound is a particularly valuable aryl halide building block. Its structure incorporates three key features that make it a versatile substrate:

  • A Reactive C(sp²)–I Bond: The iodo group is an excellent leaving group for oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.

  • An Ortho-Hydroxy Group: The phenolic hydroxyl group can direct metallation, influence the electronic nature of the aromatic ring, and serve as a handle for further functionalization. Its presence requires careful consideration of reaction conditions, particularly the choice of base, to avoid unwanted side reactions.

  • A Meta-Ester Group: The electron-withdrawing methyl ester group modulates the reactivity of the aryl iodide and provides a site for subsequent chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide details the application of this substrate in several key palladium-catalyzed reactions, providing both the mechanistic rationale and field-tested protocols.

Substrate Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource(s)
CAS Number 157942-12-6[4][5]
Molecular Formula C₈H₇IO₃[5]
Molecular Weight 278.04 g/mol [5]
Appearance Solid[6]
Melting Point 165-167 °C[4]
Solubility Slightly soluble in water[7]
SMILES COC(=O)C1=CC=C(I)C(=C1)O[4]

Safety and Handling this compound is considered hazardous.[6] It is harmful if swallowed and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5][7] Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.[6] All manipulations should be performed in a well-ventilated fume hood.[6]

Storage The compound is light-sensitive and should be stored in a tightly closed container in a dry, cool, and dark place.[6][7][8]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[9]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, transmetalation with a copper(I) acetylide, and reductive elimination. The copper cycle facilitates the formation of the reactive copper(I) acetylide species from the terminal alkyne and a base.[9] The choice of base is critical for both deprotonating the alkyne and neutralizing the HX formed during the reaction.

sonogashira_cycle Fig. 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)L₂(I) ox_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkyne_complex red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product cu_cycle Copper Cycle cu_acetylide R-C≡Cu(I) cu_cycle->cu_acetylide alkyne R-C≡CH alkyne->cu_cycle cu_acetylide->transmetalation base Base base->cu_cycle cuI Cu(I) cuI->cu_cycle

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Key Considerations for this Substrate
  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) is often used. It is strong enough to deprotonate the terminal alkyne but generally will not deprotonate the phenol, which could lead to undesired side reactions or catalyst inhibition.

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is well-documented for this transformation.[10][11]

Protocol: Sonogashira Coupling of this compound

This protocol is adapted from a reported procedure for the coupling with trimethylsilylacetylene.[10]

Materials:

  • This compound (1.0 eq)

  • Trimethylsilylacetylene (1.4 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.015 eq)

  • Triethylamine (TEA) (3.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Chloroform (CHCl₃)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.015 eq).

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous THF and anhydrous CHCl₃ (e.g., a 1:2 mixture) via syringe.

  • Add triethylamine (3.1 eq) followed by trimethylsilylacetylene (1.4 eq) via syringe.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with chloroform or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron species with an organic halide.[1] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.

Key Considerations for this Substrate
  • Base and Solvent: The choice of base is crucial. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. The ortho-hydroxyl group may interact with the catalyst or base, potentially requiring specific ligand selection or protection.

  • Ligand Selection: For challenging couplings, advanced phosphine ligands such as SPhos can significantly improve yields and reaction rates.[12]

  • Tandem Reactions: This substrate is a suitable precursor for tandem reactions, such as an initial etherification followed by a palladium-catalyzed cyclization and Suzuki coupling.[13][14]

General Protocol: Suzuki-Miyaura Coupling

This is a general protocol that serves as a starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • In an inert atmosphere glovebox or a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, ligand (if used), and base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110°C).

  • Monitor reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction (or Mizoroki-Heck reaction) couples aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity.[1][2] It is a powerful method for vinylation of aryl rings.

Key Considerations for this Substrate
  • Steric Hindrance: The substituents on the iodobenzoate may influence the regioselectivity of the alkene insertion.

  • Reaction Conditions: The classic conditions involve a Pd(OAc)₂ catalyst, often with a phosphine ligand, and an organic base like triethylamine in a polar aprotic solvent like DMF.[9][15] The synthesis of macrocyclic bisbibenzyl natural products has utilized the Heck reaction to connect key fragments derived from similar building blocks.[12]

General Protocol: Heck Reaction

This general protocol is based on established methodologies for iodobenzoates.[9][15]

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., ethyl acrylate, styrene) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., Triethylamine, K₂CO₃) (1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask or pressure tube, add this compound, Pd(OAc)₂, the ligand (if applicable), and the base.

  • Seal the vessel, evacuate, and backfill with inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction to the desired temperature (e.g., 100°C) with vigorous stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of immense importance in medicinal chemistry. While direct amination of this compound is not explicitly detailed in the search results, its derivatives are used in intramolecular Buchwald-Hartwig cyclizations, demonstrating the feasibility of C-N bond formation at the C4 position.[16][17][18]

Key Considerations for this Substrate
  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The acidic phenol group will be deprotonated under these conditions, which must be accounted for in the stoichiometry of the base.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for achieving high catalytic activity.

General Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol% Pd)

  • Ligand (e.g., XPhos, RuPhos) (2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Argon or Nitrogen gas supply

Procedure:

  • In an inert atmosphere glovebox, charge a vial or flask with the palladium precursor, ligand, and base.

  • Add the this compound and the solvent. Stir for a few minutes to allow for catalyst pre-formation.

  • Add the amine to the mixture.

  • Seal the vessel and heat with stirring (typically 80-110°C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Carefully wash the filtrate with a mild aqueous acid (e.g., saturated NH₄Cl) to neutralize the excess base, followed by water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

General Experimental Workflow

A standardized workflow is key to achieving reproducible results in palladium-catalyzed reactions.

workflow Fig. 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dry Glassware (Oven/Flame) prep2 Degas Solvent (Sparging/Freeze-Pump-Thaw) prep1->prep2 prep3 Weigh Reagents (Inert Atmosphere) prep2->prep3 react1 Assemble Flask (Evacuate/Backfill Ar/N₂) react2 Add Reagents & Solvent react1->react2 react3 Heat & Stir react2->react3 react4 Monitor Progress (TLC, LC-MS) react3->react4 work1 Cool & Quench work2 Filter Catalyst (e.g., through Celite®) work1->work2 work3 Liquid-Liquid Extraction work2->work3 work4 Dry & Concentrate work3->work4 purify Column Chromatography work4->purify final Final Product purify->final Characterization (NMR, MS) cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Fig. 2: General Experimental Workflow

Conclusion

This compound is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The strategic placement of its functional groups allows for the synthesis of complex, highly functionalized aromatic compounds that are valuable intermediates in pharmaceutical and materials science. By understanding the mechanistic principles of each reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can leverage this building block to achieve their synthetic goals with high efficiency and predictability.

References

Application Notes and Protocols: Efficient Hydrolysis of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-hydroxy-4-iodobenzoic acid

3-hydroxy-4-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its trifunctional aromatic scaffold, featuring a carboxylic acid, a hydroxyl group, and an iodine atom, offers multiple points for molecular elaboration. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The conversion of its methyl ester precursor, Methyl 3-hydroxy-4-iodobenzoate, to the corresponding carboxylic acid is a fundamental transformation, often required to unmask a key functional group for subsequent synthetic steps or to impart desirable physicochemical properties to a final compound.

This document provides a comprehensive guide to the efficient hydrolysis of this compound. We will delve into the mechanistic underpinnings of this reaction, present a detailed and robust experimental protocol, and offer insights into process monitoring and purification.

Mechanistic Considerations: The Rationale for Base-Catalyzed Hydrolysis

The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base. For the conversion of this compound, a base-catalyzed approach, often referred to as saponification, is strategically advantageous.

Acid-catalyzed hydrolysis is a reversible process, meaning the reaction can proceed in both the forward (hydrolysis) and reverse (esterification) directions. To drive the reaction towards the desired carboxylic acid, a large excess of water is typically required. In contrast, base-catalyzed hydrolysis is effectively irreversible. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt. This acid-base reaction is highly exergonic and drives the overall equilibrium towards the products, ensuring a high conversion of the starting ester.

The presence of the phenolic hydroxyl group in this compound will also be deprotonated under the basic reaction conditions. This results in a dianionic intermediate, which may influence the reaction kinetics and solubility.

Experimental Protocol

This protocol is designed for the safe and efficient hydrolysis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
Sodium Hydroxide (NaOH)Reagent gradeCommercially availableCorrosive, handle with care.
Methanol (MeOH)ACS gradeCommercially availableFlammable
Deionized WaterIn-house
Hydrochloric Acid (HCl)Concentrated (37%)Commercially availableCorrosive, handle with care.
Ethyl AcetateACS gradeCommercially availableFlammable
HexanesACS gradeCommercially availableFlammable
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeCommercially available
TLC PlatesSilica gel 60 F₂₅₄Commercially available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Sodium Hydroxide: Sodium hydroxide is highly corrosive and can cause severe burns. Handle solid NaOH and its solutions in a fume hood. When preparing the NaOH solution, always add the solid slowly to water with stirring, as the dissolution is highly exothermic.

  • Handling Hydrochloric Acid: Concentrated HCl is corrosive and has noxious fumes. Handle only in a fume hood.

  • Solvent Safety: Methanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Step-by-Step Procedure

Part 1: Saponification Reaction

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add methanol and deionized water to the flask. A common solvent ratio is 2:1 to 4:1 methanol to water, sufficient to dissolve the starting material upon heating.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in deionized water. Caution: Exothermic reaction. Allow the solution to cool to room temperature.

  • Reaction Initiation: Slowly add the sodium hydroxide solution to the stirred solution of the ester at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: A typical eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), with a small amount of acetic acid (e.g., 1%) added to ensure the carboxylic acid product is protonated and travels up the plate.

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

Part 2: Work-up and Isolation

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Dilution: Dilute the remaining aqueous solution with deionized water.

  • Washing (Optional): To remove any non-polar impurities, you can perform an optional wash of the aqueous solution with a non-polar organic solvent like diethyl ether or hexanes in a separatory funnel. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2), as indicated by pH paper. The 3-hydroxy-4-iodobenzoic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

Part 3: Purification by Recrystallization

  • Solvent Selection: A suitable solvent system for the recrystallization of 3-hydroxy-4-iodobenzoic acid is an ethanol/water or methanol/water mixture. The product should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure 3-hydroxy-4-iodobenzoic acid will crystallize out. Further cooling in an ice bath can maximize the yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material278.04 g/mol
Product3-hydroxy-4-iodobenzoic acid
Molecular Weight of Product264.02 g/mol
Expected Yield>90%
Melting Point of Product225-229 °C

Visualizations

Experimental Workflow

Ester_Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_purification Purification start 1. Combine Ester, MeOH, and Water add_base 2. Add NaOH Solution start->add_base reflux 3. Heat to Reflux add_base->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool evaporate 6. Remove MeOH cool->evaporate acidify 7. Acidify with HCl evaporate->acidify filter_isolate 8. Isolate Crude Product acidify->filter_isolate recrystallize 9. Recrystallize filter_isolate->recrystallize filter_dry 10. Isolate & Dry Pure Product recrystallize->filter_dry end end filter_dry->end Final Product

Caption: Workflow for the hydrolysis of this compound.

Conclusion

The base-catalyzed hydrolysis of this compound is a reliable and high-yielding method for the synthesis of 3-hydroxy-4-iodobenzoic acid. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this document, researchers can confidently and efficiently produce this valuable synthetic intermediate. Careful monitoring of the reaction progress and proper purification techniques are crucial for obtaining a high-purity product suitable for downstream applications in drug discovery and materials science.

Application Notes & Protocols: Etherification of the Hydroxyl Group in Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxy-4-iodobenzoate is a key building block in medicinal chemistry and materials science. Its trifunctional nature—featuring a methyl ester, a phenolic hydroxyl group, and an iodine atom—offers multiple handles for synthetic diversification. The etherification of the phenolic hydroxyl group is a common and critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This modification is pivotal in the synthesis of numerous pharmaceutical agents and complex organic molecules.

This guide provides a comprehensive overview of two robust and widely adopted methods for the etherification of this compound: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction . We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-tested protocols, and discuss critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Strategic Considerations for Etherification

The electronic and steric environment of this compound presents specific challenges and opportunities. The electron-withdrawing methyl ester group enhances the acidity of the phenolic proton (pKa ≈ 8-9), making deprotonation more facile compared to simple phenols (pKa ≈ 10).[1] However, the bulky iodine atom ortho to the hydroxyl group can introduce steric hindrance, potentially impeding the approach of bulky electrophiles or nucleophiles. The choice between the Williamson and Mitsunobu methods often hinges on the nature of the alkylating agent and the desired reaction conditions.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since 1850, remains the most straightforward method for preparing ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a phenoxide with an alkyl halide or sulfonate.[4]

Mechanistic Rationale

The synthesis involves two key steps:

  • Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base to form a nucleophilic phenoxide ion. The choice of base is critical; for this substrate, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient due to the activating effect of the ester group. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be employed to drive the reaction to completion.[2][5]

  • SN2 Attack: The resulting phenoxide attacks the primary or methyl alkyl halide (or sulfonate), displacing the leaving group in a concerted step to form the aryl ether.[4][5] To maximize yield and minimize side reactions like elimination (E2), primary alkyl halides are strongly preferred. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes.[2][5]

Diagram: Williamson Ether Synthesis Workflow

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in a polar aprotic solvent (e.g., DMF, Acetone) B Add Base (e.g., K₂CO₃) A->B Formation of Phenoxide C Add Alkylating Agent (R-X) (e.g., Alkyl Halide) B->C Initiate Sₙ2 D Heat reaction mixture (e.g., 60-80 °C) C->D E Monitor reaction progress by TLC D->E F Cool to RT, add water E->F Upon completion G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I

Caption: General experimental workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of Methyl 3-methoxy-4-iodobenzoate

This protocol describes the methylation of this compound using methyl iodide.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
This compound278.0510.02.78 g1.0 equiv.
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g2.0 equiv.
Methyl Iodide (CH₃I)141.9415.00.94 mL (2.13 g)1.5 equiv.
N,N-Dimethylformamide (DMF), anhydrous--25 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.78 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous N,N-dimethylformamide (25 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (0.94 mL, 15.0 mmol) to the mixture via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C in an oil bath.

  • Maintain stirring at 60 °C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with water (3 x 20 mL).

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 3-methoxy-4-iodobenzoate as a solid.[6]

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a powerful and versatile method for the dehydrative coupling of an alcohol with a suitable nucleophile under mild, redox-neutral conditions.[7][8] It is particularly useful for the etherification of phenols, especially with primary or secondary alcohols, and proceeds with a characteristic inversion of configuration at the alcohol's stereocenter.[9][10]

Mechanistic Rationale

The mechanism is complex but can be summarized as follows:

  • Betaine Formation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate.[11]

  • Phenoxide Formation: The acidic phenolic proton of this compound is abstracted by the betaine, generating a phenoxide and a protonated betaine.

  • Oxyphosphonium Ion Formation: The added alcohol attacks the phosphorus atom of the protonated betaine, forming a key intermediate, the oxyphosphonium ion, and releasing triphenylphosphine oxide (TPPO). This step effectively activates the alcohol as a good leaving group.

  • SN2 Displacement: The phenoxide, generated in step 2, acts as the nucleophile and attacks the activated alcohol in an SN2 fashion, forming the desired ether and displacing TPPO.

A significant challenge in Mitsunobu reactions is the removal of byproducts, namely triphenylphosphine oxide (Ph₃P=O) and the dialkyl hydrazinedicarboxylate.[11] Purification often requires careful column chromatography.

Diagram: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism PPh3 Ph₃P Betaine Ph₃P⁺-N(CO₂R)-N⁻-CO₂R (Betaine) PPh3->Betaine 1. Betaine Formation DEAD RO₂C-N=N-CO₂R DEAD->Betaine 1. Betaine Formation Phenol Ar-OH Ether Ar-O-R' Phenol->Ether 3. Sₙ2 Displacement Alcohol R'-OH Alkoxyphosphonium [Ar-O-P⁺Ph₃] (Alkoxyphosphonium salt) Alcohol->Alkoxyphosphonium 2. Alcohol Activation Betaine->Alkoxyphosphonium 2. Alcohol Activation Hydrazine RO₂C-NH-NH-CO₂R Betaine->Hydrazine Alkoxyphosphonium->Ether 3. Sₙ2 Displacement TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction for etherification.

Detailed Protocol: Synthesis of Methyl 3-benzyloxy-4-iodobenzoate

This protocol describes the etherification of this compound with benzyl alcohol.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry
This compound278.055.01.39 g1.0 equiv.
Benzyl Alcohol108.146.00.62 mL (0.65 g)1.2 equiv.
Triphenylphosphine (PPh₃)262.297.51.97 g1.5 equiv.
Diisopropyl azodicarboxylate (DIAD)202.217.51.48 mL (1.52 g)1.5 equiv.
Tetrahydrofuran (THF), anhydrous--40 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.39 g, 5.0 mmol), benzyl alcohol (0.62 mL, 6.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

  • Add anhydrous tetrahydrofuran (40 mL) and stir the mixture until all solids have dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add diisopropyl azodicarboxylate (1.48 mL, 7.5 mmol) dropwise over 10-15 minutes. The addition is exothermic and may result in a color change to pale yellow or orange.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • The resulting residue contains the product and byproducts (TPPO and the hydrazine derivative). Purify the crude material directly by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired ether from the byproducts.

  • Combine the product-containing fractions and evaporate the solvent to yield methyl 3-benzyloxy-4-iodobenzoate.

Troubleshooting and Considerations
  • Steric Hindrance: For highly hindered alcohols, the Mitsunobu reaction may be slow. In such cases, using higher concentrations and sonication has been shown to dramatically increase the reaction rate.[12]

  • Purification: The separation of triphenylphosphine oxide can be challenging. Using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by simple filtration.[11]

  • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the use of anhydrous solvents.

  • Williamson Limitations: If the desired alkyl group is secondary or tertiary, the Williamson synthesis will likely fail due to competing elimination reactions. In these cases, alternative synthetic routes should be considered.

Conclusion

The etherification of this compound is a fundamental transformation for creating diverse molecular architectures. The Williamson ether synthesis offers a cost-effective and scalable method for introducing simple alkyl groups, leveraging the substrate's enhanced acidity. For more delicate or sterically demanding transformations, the Mitsunobu reaction provides a mild and effective alternative, despite its more complex purification requirements. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently and efficiently modify this versatile scaffold to advance their programs in drug discovery and materials science.

References

Step-by-step guide to the iodination of methyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Regioselective Iodination of Methyl 3-hydroxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iodinated aromatic compounds are invaluable building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry where the carbon-iodine bond serves as a versatile handle for constructing complex molecular architectures through cross-coupling reactions.[1] This guide provides a detailed, field-proven protocol for the electrophilic iodination of methyl 3-hydroxybenzoate, an activated aromatic system. We will explore the underlying reaction mechanism, explain the principles of regioselectivity, and present a comprehensive, step-by-step procedure using molecular iodine activated by an oxidizing agent. This document also covers essential safety precautions, work-up techniques, and methods for product characterization, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of Aromatic Iodination

The strategic introduction of an iodine atom onto an aromatic ring is a cornerstone of medicinal chemistry and materials science. The resulting aryl iodides are key intermediates due to the unique reactivity of the C-I bond. This bond is sufficiently labile to participate in a wide array of transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions, the formation of organometallic reagents, and the synthesis of hypervalent iodine compounds.[1]

Direct electrophilic aromatic substitution (SEAr) is the most straightforward method for forging this bond.[1][2] However, the success of the reaction hinges on understanding the electronic nature of the substrate and choosing an appropriate iodinating agent. Methyl 3-hydroxybenzoate presents an interesting case study in regioselectivity, as it features both an activating, ortho-, para-directing hydroxyl group and a deactivating, meta-directing methyl ester group.

Mechanistic Rationale and Regioselectivity

The iodination of methyl 3-hydroxybenzoate proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. This is a two-step process:

  • Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4]

  • Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the final iodinated product.[3][4]

Controlling Regioselectivity

The position of iodination is dictated by the directing effects of the substituents already present on the ring.

  • Hydroxyl (-OH) Group: This is a powerful activating group that donates electron density into the ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to itself.[5][6]

  • Methyl Ester (-COOCH₃) Group: This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta position.

In methyl 3-hydroxybenzoate, these effects are in competition. However, the hydroxyl group's activating effect is overwhelmingly stronger than the ester's deactivating effect. Therefore, the -OH group governs the reaction's regioselectivity, directing the iodine atom primarily to the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent ester group may slightly disfavor substitution at the C2 position.

G cluster_mechanism Reaction Mechanism Start Methyl 3-hydroxybenzoate + I⁺ SigmaComplex Resonance-Stabilized Arenium Ion (Sigma Complex) Start->SigmaComplex Step 1: Electrophilic Attack (Rate-Determining) Deprotonation Deprotonation (-H⁺) by Base SigmaComplex->Deprotonation Product Iodinated Product Deprotonation->Product Step 2: Re-aromatization (Fast)

Caption: The two-step mechanism of electrophilic aromatic iodination.

Selection of the Iodinating Reagent

Molecular iodine (I₂) by itself is a weak electrophile and generally does not react with aromatic systems unless they are highly activated.[1][5][7] To achieve efficient iodination, an oxidizing agent is required to convert I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺) or a related polarized complex.[7][8]

For an activated substrate like methyl 3-hydroxybenzoate, a common and cost-effective method involves using molecular iodine in the presence of an oxidant like nitric acid.[9] This system is highly effective under mild conditions. Alternative reagents include N-Iodosuccinimide (NIS) with an acid catalyst or Iodine Monochloride (ICl), which can offer different selectivity profiles or milder conditions.[1][5][10]

Detailed Experimental Protocol

This protocol describes the iodination of methyl 3-hydroxybenzoate using molecular iodine and nitric acid in an acetic acid solvent system.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Methyl 3-hydroxybenzoateC₈H₈O₃152.151.05.00 g
Iodine (I₂)I₂253.811.08.34 g
Glacial Acetic AcidCH₃COOH60.05-50 mL
Nitric Acid (70%)HNO₃63.01~1.5~3.0 mL
Sodium ThiosulfateNa₂S₂O₃158.11-(for work-up)
Deionized WaterH₂O18.02-As needed
EthanolC₂H₅OH46.07-(for recrystallization)

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel, vacuum flask, and standard laboratory glassware.

Experimental Workflow Diagram

G A 1. Dissolve Reactants Methyl 3-hydroxybenzoate + I₂ in Acetic Acid B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Nitric Acid Dropwise addition over 15 min B->C D 4. Reaction Monitoring Stir at room temp for 2-4h Monitor by TLC C->D E 5. Quench & Precipitate Pour mixture into ice water D->E F 6. Reduce Excess I₂ Add aq. Na₂S₂O₃ until colorless E->F G 7. Isolate Product Collect solid by vacuum filtration Wash with cold water F->G H 8. Purify Recrystallize from Ethanol/Water G->H

Caption: Step-by-step workflow for the iodination reaction.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 3-hydroxybenzoate (5.00 g) and powdered iodine (8.34 g). Add glacial acetic acid (50 mL) and stir the mixture to dissolve the solids.[9]

  • Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Addition of Oxidant: Transfer nitric acid (3.0 mL) to a dropping funnel. Add the nitric acid dropwise to the stirred reaction mixture over a period of 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water. A solid product should precipitate.[9]

  • Quenching: While stirring the aqueous suspension, add a 10% aqueous solution of sodium thiosulfate dropwise until the brown/purple color of excess iodine disappears and the solution becomes colorless.[11] This step is crucial to remove unreacted iodine.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any residual acids and salts.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to afford the pure iodinated product. Dry the purified crystals under vacuum.

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show the disappearance of a signal in the aromatic region (typically 6.5-8.0 ppm) and a shift in the signals of the remaining aromatic protons due to the introduction of the electronegative iodine atom.

  • ¹³C NMR: The carbon NMR will show a new signal at a low field (typically 90-100 ppm) corresponding to the carbon atom directly bonded to iodine.[12]

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the mass of the iodinated product (C₈H₇IO₃, MW = 278.04 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should retain the characteristic peaks for the hydroxyl (-OH stretch, ~3300 cm⁻¹) and ester carbonyl (C=O stretch, ~1700 cm⁻¹) functional groups.[13]

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[14][15] All operations must be conducted inside a certified chemical fume hood.[15]

  • Iodine (Solid & Vapor): Harmful if inhaled or in contact with skin. It is a strong oxidizer and can enhance the combustion of other substances.[15][16] Avoid heating iodine to prevent the formation of its hazardous violet vapor.[15]

  • Nitric Acid: Highly corrosive and a strong oxidizing agent. Can cause severe burns. Handle with extreme care.

  • Acetic Acid: Corrosive and can cause skin and eye burns. The vapor is irritating to the respiratory system.

  • Halogenated Waste: The reaction generates halogenated organic compounds. All liquid and solid waste containing the product or intermediates must be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.[17]

References

Troubleshooting & Optimization

Common side products in "Methyl 3-hydroxy-4-iodobenzoate" synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-hydroxy-4-iodobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic transformation. This guide provides in-depth, field-tested insights into common challenges, their mechanistic origins, and robust solutions to optimize your experimental outcomes.

Introduction: The Chemistry at Hand

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a highly activated phenolic ring. The starting material, methyl 3-hydroxybenzoate, possesses two key functional groups that dictate the reaction's regioselectivity: a strongly activating, ortho, para-directing hydroxyl (-OH) group and a deactivating, meta-directing methyl ester (-COOCH₃) group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (an iodine species) primarily to the positions ortho and para to it (positions 2, 4, and 6). The desired product is formed by substitution at the C4 position, which is para to the hydroxyl group and sterically accessible.

However, the high nucleophilicity of the phenol ring also makes it susceptible to several side reactions, which can complicate the synthesis and purification process.[1] This guide will address these potential pitfalls in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. Each answer delves into the root cause and provides actionable troubleshooting steps.

Question 1: My reaction yielded a mixture of products, showing multiple spots on my TLC plate. What are they and how do I fix this?

This is the most common issue, typically arising from the high reactivity of the phenolic starting material. The likely culprits are over-iodination and, to a lesser extent, formation of regioisomers.

Root Cause Analysis:

  • Over-Iodination (Di-iodination): The primary side products are often di-iodinated species such as Methyl 3-hydroxy-2,4-diiodobenzoate and Methyl 3-hydroxy-4,6-diiodobenzoate. The mono-iodinated product is still an activated ring and can react further with the iodinating agent, especially if the reaction is run for too long, at too high a temperature, or with an excess of the iodinating reagent.[1]

  • Regioisomer Formation: While the C4 position is electronically and sterically favored, a small amount of iodination at the C2 position (ortho to the hydroxyl) can occur, yielding Methyl 3-hydroxy-2-iodobenzoate.

  • Unreacted Starting Material: Incomplete reaction will leave residual methyl 3-hydroxybenzoate.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent. A large excess dramatically increases the rate of di-iodination.

  • Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). The activation energy for the second iodination is comparable to the first, and lower temperatures help to control the reaction rate, allowing you to stop it after mono-iodination has occurred.[2]

  • Slow Reagent Addition: Add the iodinating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-iodinated product.

  • Reaction Monitoring: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). Stop the reaction (quench) as soon as the starting material is consumed and before significant amounts of di-iodinated products appear.

Purification Strategy: The desired mono-iodinated product, di-iodinated byproducts, and starting material have different polarities. They can typically be separated using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity) is often effective.

Question 2: The final product is a dark brown or reddish solid, not the expected white or off-white crystals. What causes this discoloration?

Color in the final product is usually a sign of trace impurities formed through oxidation.

Root Cause Analysis:

  • Oxidation of Phenol: Phenols are susceptible to oxidation, which can be promoted by certain iodinating reagents (especially those involving strong oxidants like nitric acid or HIO₃), exposure to air (O₂) for prolonged periods at elevated temperatures, or the presence of metallic impurities.[1][2] This process can form highly colored quinone-type structures.[2]

  • Residual Iodine: Elemental iodine (I₂) is a dark purple solid. If not completely removed during the workup and purification, it will discolor the final product.

Troubleshooting & Prevention Protocol:

  • Degas Solvents: For sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can minimize oxidation by dissolved oxygen.

  • Perform Reaction Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere prevents air oxidation.[3]

  • Thorough Workup: During the aqueous workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any unreacted I₂ and reduce it to colorless iodide (I⁻).

    • Workup Protocol:

      • After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer sequentially with 1) water, 2) saturated aqueous sodium thiosulfate (until the organic layer is colorless), 3) saturated aqueous sodium bicarbonate, and 4) brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: If the product is still colored after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can remove colored impurities. Adding a small amount of activated charcoal during recrystallization can also help adsorb colored species, but use it sparingly as it can also adsorb the product.

Question 3: My reaction yield is very low, or the reaction did not proceed to completion.

Low yields can stem from an insufficiently reactive iodinating agent, poor reaction setup, or decomposition of the product.

Root Cause Analysis:

  • Weak Iodinating Agent: Elemental iodine (I₂) itself is a relatively weak electrophile and requires activation to effectively iodinate aromatic rings, even activated ones.[4][5] Simply mixing I₂ with the starting material may result in a very slow or incomplete reaction.

  • Incorrect pH: The iodination of phenols is highly pH-dependent. The phenolate ion, formed under basic conditions, is significantly more activated towards electrophilic attack than the neutral phenol.[6] However, excessively high pH can lead to other side reactions.

  • Product Decomposition: If the workup involves strong acids or bases at high temperatures, the methyl ester group could be hydrolyzed to a carboxylic acid, leading to a loss of the desired product.

Troubleshooting & Optimization Protocol:

  • Choice of Iodinating System: Select an appropriate and sufficiently reactive iodinating system. A comparison is provided in the table below. For phenols, a common and effective method is using I₂ in the presence of a mild base like sodium bicarbonate (NaHCO₃), which generates the more reactive hypoiodite species in situ.[7][8] N-Iodosuccinimide (NIS) is another excellent choice, often providing cleaner reactions.[5]

  • Optimize pH: For the I₂/base system, using a mild base like NaHCO₃ maintains a pH that is high enough to deprotonate a portion of the phenol, accelerating the reaction, without being harsh enough to cause significant ester hydrolysis.[8]

  • Ensure Proper Mixing: In heterogeneous reactions (e.g., with solid NaHCO₃), ensure vigorous stirring to maximize interfacial contact and reaction rate.

Table 1: Comparison of Common Iodinating Systems for Phenols
Iodinating SystemReagentsTypical ConditionsProsCons
Hypoiodite (in situ) I₂, NaHCO₃H₂O, MeOH, or MeCN; 0 °C to RTMild, inexpensive, effective for activated rings.Can be slow; reaction rate is pH-dependent.
N-Iodosuccinimide NISMeCN or DMF; 0 °C to RTClean reactions, easy to handle solid reagent.More expensive than I₂; succinimide byproduct to remove.
Iodine Monochloride IClAcetic Acid or CH₂Cl₂; 0 °CHighly reactive.Can also cause chlorination as a side reaction; corrosive.[9]
Oxidative Iodination I₂, HIO₃ or H₂O₂H₂O/H₂SO₄Powerful, can iodinate less active rings.Harsh conditions, risk of oxidation and other side reactions.[4][10]

Technical FAQs

Q1: What is the detailed mechanism for the iodination of methyl 3-hydroxybenzoate?

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

`dot digraph "Electrophilic Aromatic Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} ` Caption: Mechanism of Electrophilic Iodination of a Phenol.

  • Activation of Iodine: Molecular iodine (I₂) is activated. In the presence of a base like sodium bicarbonate, it disproportionates to form a more potent electrophile, such as hypoiodous acid (HOI) or a related species.[8]

  • Nucleophilic Attack: The electron-rich aromatic ring, activated by the -OH group, attacks the electrophilic iodine species ("I⁺"). This attack occurs preferentially at the C4 position (para to the -OH group) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A base (e.g., water or bicarbonate) removes the proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Q2: Can you provide a reliable starting protocol for this synthesis?

Certainly. The following protocol uses the mild and effective iodine/sodium bicarbonate system.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-hydroxybenzoate

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxybenzoate (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of methanol and water (e.g., 4:1 ratio).

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of iodine (1.1 eq) in methanol.

  • Add the iodine solution to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 4:1 Hexane:EtOAc as eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.

Q3: How do I design a troubleshooting workflow for a failed reaction?

When a reaction fails, a systematic approach is key. The following flowchart can guide your analysis.

`dot digraph "Troubleshooting Workflow" { graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} ` Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Purification of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-hydroxy-4-iodobenzoate via recrystallization. This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and frequently asked questions to ensure the successful purification of your compound. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each step, ensuring both technical accuracy and practical success.

Compound Technical Data Sheet

Before initiating any purification, it is crucial to be familiar with the physical and chemical properties of this compound. These parameters directly influence procedural choices, particularly solvent selection and purity assessment.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 157942-12-6[1][3]
Molecular Formula C₈H₇IO₃[1][2][3]
Molecular Weight 278.04 g/mol [1][4]
Appearance White to off-white/light brown crystalline solid[3][5]
Melting Point 53-54 °C or 70-72 °C (Conflicting data exists)[3][5]
Solubility Slightly soluble in water; soluble in ethanol and dichloromethane[3][5]

Expert Insight on Melting Point Discrepancy: Commercial and database sources report varying melting points for this compound. This could be due to different polymorphic forms or the presence of impurities. It is imperative to characterize your starting material and establish a baseline. A successful recrystallization should result in a sharp melting point within a narrow range (e.g., < 2 °C).

The Core Principle: Solvent Selection

Recrystallization is a purification technique based on differential solubility.[6] The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures.[6][7] Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).[7]

Frequently Asked Questions: Solvent Selection

Q: Where do I start when choosing a solvent for this compound?

A: The molecular structure provides the best clues. This compound is a moderately polar aromatic compound containing a hydroxyl group, an ester, and an iodine atom. This suggests that moderately polar solvents are a good starting point. Given its known solubility in ethanol, alcohols are an excellent choice.[3][8] A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[9]

Q: How do I experimentally determine the best solvent?

A: Perform small-scale solubility tests.[10]

  • Place ~20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each drop.

  • A suitable solvent will not dissolve the compound at room temperature.[10]

  • Take the tubes that show poor room-temperature solubility and gently heat them in a water or sand bath.

  • The ideal solvent will fully dissolve the compound upon heating.[6]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Q: What is a mixed-solvent recrystallization and when should I use it?

A: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[7] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[7] For this compound, a potential system could be Ethanol (solvent) and Water (anti-solvent).

The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). A drop or two of the hot "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11]

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of this compound using a single suitable solvent (e.g., Ethanol).

Recrystallization_Workflow A Step 1: Dissolution B Step 2: Hot Filtration (Optional) A->B Insoluble Impurities Present C Step 3: Slow Cooling & Crystallization A->C No Insoluble Impurities B->C D Step 4: Crystal Collection C->D E Step 5: Drying D->E

Caption: Standard workflow for single-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing yield upon cooling.[6][11]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling traps impurities.[11][12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: The solvent must be ice-cold to prevent the desired product from dissolving during the wash.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved. Characterize the final product by taking a melting point and, if available, by spectroscopic methods (e.g., NMR).

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting_Tree Start Problem Encountered NoCrystals Q: No crystals form upon cooling. Start->NoCrystals OilingOut Q: An oil forms instead of crystals. Start->OilingOut LowYield Q: The final yield is very low. Start->LowYield Sol1 A1: Too much solvent used. Boil off excess. NoCrystals->Sol1 Sol2 A2: Supersaturated solution. Scratch flask or add seed crystal. NoCrystals->Sol2 Sol3 A1: Cooling too fast or high impurity load. Reheat, add more solvent, cool slower. OilingOut->Sol3 Sol4 A2: Melting point of compound is below boiling point of solvent. Choose a lower-boiling solvent. OilingOut->Sol4 Sol5 A1: Too much solvent used. Concentrate mother liquor. LowYield->Sol5 Sol6 A2: Premature crystallization during hot filtration. Ensure apparatus is pre-warmed. LowYield->Sol6

Caption: Decision tree for common recrystallization problems.

Q: My solution has cooled completely, but no crystals have formed. What should I do?

A: This is a very common issue, typically arising from two main causes:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated at the lower temperature.[13] Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again.[11][12]

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[13] Solutions:

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites.[11][12]

    • Seed Crystal: If available, add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[12]

Q: My compound has separated as an oil, not as crystals. What went wrong?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which depresses the melting point of the mixture.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Allow the solution to cool even more slowly. An inverted beaker placed over the flask can help create an insulating atmosphere.[12][13]

  • Solution 2: The boiling point of your solvent may be too high. If the issue persists, recover the crude material by removing the solvent on a rotary evaporator and attempt the recrystallization with a different, lower-boiling point solvent.

Q: My recrystallized product is still colored, but I expected a white solid. How can I fix this?

A: The color is likely due to highly soluble, colored impurities.

  • Solution: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

Q: My final yield is extremely low. What are the likely causes?

A: A low yield can stem from several factors:

  • Using too much solvent: This is the most common cause.[13] Some of your product remains dissolved in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling for a second crop of crystals.

  • Premature crystallization: The product may have crystallized on the filter paper during a hot filtration step. Ensure all glassware is properly pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

References

Preventing homo-coupling in Sonogashira reactions of "Methyl 3-hydroxy-4-iodobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira cross-coupling reaction, with a specific focus on the substrate Methyl 3-hydroxy-4-iodobenzoate . This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a primary emphasis on the prevention of undesirable homo-coupling (Glaser coupling) side reactions.

Introduction

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] While highly effective, the reaction is not without its challenges. One of the most common side reactions is the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne, a process known as Glaser or Hay coupling.[2][3] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.[2]

Our substrate of interest, this compound, possesses both an electron-withdrawing ester and an electron-donating, acidic hydroxyl group. This unique electronic and functional profile can influence reactivity and requires careful optimization of reaction conditions to achieve high yields of the desired cross-coupled product while minimizing homo-coupling.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of my Sonogashira reaction with this compound?

A1: Homo-coupling, also known as Glaser coupling, is the primary competing side reaction.[4] It involves the oxidative dimerization of your terminal alkyne to form a symmetric butadiyne.[2] Instead of coupling with the this compound, the alkyne reacts with itself. This process is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[2][3]

Q2: My main side-product is the dimer of my terminal alkyne. What are the primary causes?

A2: The formation of the alkyne dimer is mainly caused by factors related to the copper(I) co-catalyst and the presence of oxygen.[2] Key factors include:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homo-coupling pathway.[2][5] Therefore, rigorous exclusion of air is critical.[5]

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reaction rate, it is the primary mediator of the homo-coupling side reaction.[2][6]

  • High Copper Concentration: An excessive amount of the copper(I) salt can accelerate the rate of homo-coupling.[2]

  • High Temperature: In some cases, elevated temperatures can favor the homo-coupling pathway over the desired cross-coupling.[2]

Q3: Can I run a Sonogashira coupling of this compound without a copper co-catalyst?

A3: Yes, and it is often the most effective way to prevent homo-coupling.[2][5] Copper-free Sonogashira reactions are well-established and are particularly useful when Glaser coupling is a significant issue.[6] These reactions may require slightly different conditions, such as the use of specific ligands or higher temperatures, to achieve comparable reaction rates to copper-catalyzed systems.[7]

Q4: I'm still observing homo-coupling in my "copper-free" reaction. Why?

A4: This can be due to trace amounts of copper contamination in your reagents, solvents, or glassware.[2] Even parts-per-million levels of copper can be sufficient to catalyze the side reaction. In some less common instances, certain palladium complexes can promote alkyne dimerization, although this is generally less efficient than the copper-catalyzed pathway.[2] To mitigate this, ensure you are using high-purity reagents and consider using new or acid-washed glassware.

Q5: How does the hydroxyl group on this compound affect the reaction?

A5: The acidic proton of the hydroxyl group can react with the base, potentially requiring a higher stoichiometry of the base. The choice of base is also critical. Stronger, non-nucleophilic bases are often preferred to deprotonate the alkyne without causing unwanted side reactions with the ester functionality. The electronic-donating nature of the hydroxyl group can also influence the reactivity of the aryl iodide.

Troubleshooting Guide

Problem Potential Causes Solutions & Recommendations
High levels of diyne (homo-coupling product) observed. 1. Oxygen in the reaction mixture: Oxygen is a key oxidant for Glaser coupling.[2][5]1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]
2. High concentration or reactivity of the copper(I) co-catalyst. [2]2. Implement Copper-Free Conditions: This is the most direct way to eliminate copper-mediated homo-coupling.[2][6]
3. Reduce Copper Loading: If a copper co-catalyst is necessary, use the lowest effective concentration, typically 1-5 mol%.
3. Sub-optimal base selection or concentration. 4. Optimize Base: Use a suitable amine base like triethylamine or diisopropylamine, which can also help keep the copper in its reduced Cu(I) state.[5][8]
Low or no yield of the desired cross-coupled product. 1. Inactive Catalyst: The palladium catalyst may be degraded or poisoned.[5]1. Use Fresh Catalyst: Ensure your palladium catalyst and copper co-catalyst (if used) are fresh and have been stored properly.[5]
2. Impure Starting Materials: Impurities in the this compound or the alkyne can inhibit the catalyst.2. Purify Reagents: Purify starting materials if their quality is questionable.
3. Inappropriate Ligand: The ligand may not be suitable for the specific substrate combination.3. Ligand Screening: Experiment with different phosphine ligands. Bulky and electron-rich ligands can sometimes improve catalytic activity.[9]
4. Incorrect Solvent: The solvent may not be appropriate for the reaction.4. Solvent Choice: Anhydrous, degassed solvents are crucial. THF, DMF, and acetonitrile are common choices.[10] Some anecdotal evidence suggests THF might promote the formation of palladium black.[5][11]
5. Sub-optimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.5. Increase Temperature: For less reactive substrates, increasing the temperature may be necessary.[10]
Formation of a black precipitate (Palladium black). 1. Catalyst Decomposition: This indicates the active Pd(0) has precipitated out of the solution.1. Use High-Purity Reagents: Impurities can lead to catalyst decomposition.[5]
2. Inappropriate Solvent or Temperature. 2. Optimize Conditions: Re-evaluate your solvent and temperature choices. As mentioned, some solvents may be more prone to causing this issue.[5]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization.

Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1 mol%).[2]

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

Reagent Addition:

  • Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.[12]

Workup:

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography.[12]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize or eliminate homo-coupling.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).[8]

Reagent Addition:

  • Add an inorganic base (e.g., K₃PO₄, 2.0 equiv.) and a degassed solvent (e.g., dioxane).[8]

  • Add the terminal alkyne (1.2 equiv.).[8]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.[2][8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

Workup:

  • Upon completion, cool the reaction to room temperature and quench with water.[8]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[8]

  • Purify the crude product by column chromatography.[8]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser coupling pathway.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Competing Glaser Coupling Pd0 Pd(0)L₂ ArI Ar-I (Methyl 3-hydroxy- 4-iodobenzoate) Pd_Aryl Ar-Pd(II)-I(L)₂ Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product Ar-C≡CR (Desired Product) Pd_Alkyne->Product Reductive Elimination ArI->Pd_Aryl Oxidative Addition CuI Cu(I) Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne Cu_Alkyne->Pd_Aryl Dimer R-C≡C-C≡C-R (Homo-coupled Dimer) Cu_Alkyne->Dimer Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne Oxygen O₂ Oxygen->Dimer

Caption: Catalytic cycles of the Sonogashira and competing Glaser coupling.

The following diagram provides a logical workflow for troubleshooting common issues in the Sonogashira coupling of this compound.

Troubleshooting_Workflow cluster_homocoupling_solutions Homo-coupling Solutions cluster_yield_solutions Low Yield Solutions start Reaction Issue Identified check_homocoupling High Homo-coupling? start->check_homocoupling check_yield Low/No Yield? check_homocoupling->check_yield No use_cu_free Switch to Copper-Free Protocol check_homocoupling->use_cu_free Yes degas Improve Degassing (e.g., Freeze-Pump-Thaw) reduce_cu Reduce CuI Loading check_catalyst Check Catalyst Activity (Use Fresh Catalyst) check_yield->check_catalyst Yes check_reagents Verify Reagent Purity optimize_conditions Optimize Conditions (Temp, Base, Solvent) success Problem Resolved use_cu_free->success degas->success reduce_cu->success check_catalyst->check_reagents check_reagents->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for Sonogashira reactions.

References

Technical Support Center: Efficient Cross-Coupling with Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 3-hydroxy-4-iodobenzoate . Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthetic routes.

This compound is a valuable building block, but its electronic properties and functional groups—a hydroxyl and an ester on a phenyl iodide ring—present specific challenges for catalyst selection and reaction optimization. The electron-donating hydroxyl group and the electron-withdrawing methyl ester group create a unique electronic environment at the carbon-iodine bond, influencing the rates of oxidative addition and reductive elimination. Furthermore, the acidic phenolic proton and the potential for the hydroxyl group to coordinate with the palladium center can lead to catalyst inhibition or undesired side reactions.[1][2]

This guide is structured to address the most common cross-coupling reactions, providing specific advice for each.

Part 1: General Considerations for Catalyst Selection

Before delving into specific reaction types, here are some foundational principles for selecting a catalyst system for this compound.

Q1: What are the primary challenges associated with this substrate?

Answer: The primary challenges are:

  • Catalyst Poisoning/Inhibition: The lone pair of electrons on the hydroxyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][2][3]

  • Base Sensitivity: The phenolic proton is acidic and will react with strong bases. The choice of base is critical to activate the coupling partner without causing deprotonation of the phenol, which could lead to side reactions or catalyst deactivation.[4][5]

  • Competing Reactivity: The electron-rich nature of the aryl iodide due to the hydroxyl group can affect the rate of oxidative addition. The interplay of the electron-donating hydroxyl and electron-withdrawing ester groups needs to be considered when choosing a ligand.

Q2: How do I choose the right palladium source?

Answer: Both Pd(0) and Pd(II) sources can be effective.

  • Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often used directly as the active catalyst enters the catalytic cycle immediately.

  • Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are pre-catalysts that require in-situ reduction to the active Pd(0) species.[6][7] This reduction can sometimes be facilitated by phosphine ligands, amines, or other reagents in the reaction mixture. For substrates prone to side reactions, using a well-defined Pd(0) pre-catalyst can offer more control.

Q3: What is the role of the ligand and how do I select one?

Answer: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition.[8][9] For this compound, consider the following:

  • Electron-rich and bulky phosphine ligands are generally preferred.[10][11]

    • Bulkiness promotes the formation of the active, monoligated palladium species and accelerates reductive elimination.[8][9] Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[9][10][12]

    • Electron-donating character enhances the rate of oxidative addition, which can be beneficial for electron-rich aryl halides.[9]

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, the primary concerns are selecting a base that is compatible with the phenolic proton and avoiding common side reactions.[4][13]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low to No Product Formation

  • Potential Cause: Catalyst inhibition by the hydroxyl group or use of an inappropriate base.

  • Solution:

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. These can create a sterically hindered environment around the palladium center, potentially disfavoring coordination of the hydroxyl group.[1][12]

    • Base Selection: The base is crucial for activating the boronic acid.[4] However, a strong base can deprotonate the phenol. Start with milder bases like K₂CO₃ or K₃PO₄.[1][4][5] Cs₂CO₃ can also be effective but is more expensive. Avoid strong bases like NaOH or KOH initially.

    • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) often improves the solubility of the inorganic base and facilitates the reaction.[1][14]

Issue 2: Significant Side Products (Homocoupling, Protodeboronation)

  • Potential Cause:

    • Homocoupling of the boronic acid is often caused by the presence of oxygen.[15]

    • Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by strong bases and water.[4][16]

  • Solution:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen, thereby reducing homocoupling.[1][15][16] Thoroughly degas all solvents and reagents.[1]

    • Milder Base: Use a milder base like K₃PO₄ or KF to suppress protodeboronation.[16]

    • Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates to minimize premature decomposition.[16]

Recommended Catalyst Systems for Suzuki Coupling
Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O (10:1)80-100A robust, general system for functionalized aryl iodides.[12]
Pd₂(dba)₃ + XPhosK₂CO₃Dioxane/H₂O (4:1)80-100Good for sterically hindered substrates.
Pd(PPh₃)₄K₂CO₃DME/H₂O (4:1)80A classic choice, but may be less efficient than systems with bulky ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent system (e.g., 5 mL of 10:1 Toluene/H₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[17] A key consideration is the choice between a traditional copper co-catalyzed system and a copper-free protocol to avoid the Glaser side reaction (homocoupling of the alkyne).[18][19][20]

Troubleshooting Guide: Sonogashira Coupling

Issue 1: Low Yield and Formation of Glaser Coupling Product

  • Potential Cause: The use of a copper co-catalyst can lead to the undesired homocoupling of the terminal alkyne.[19]

  • Solution:

    • Copper-Free Conditions: Employ a copper-free Sonogashira protocol.[18][20][21] This is often the most effective way to eliminate the Glaser coupling side product.[19]

    • Catalyst System: A common copper-free system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a suitable base (e.g., a bulky amine like diisopropylethylamine (DIPEA) or a weaker inorganic base).[18][20]

Issue 2: Reaction Stalls or is Sluggish

  • Potential Cause: Catalyst deactivation or insufficient reactivity of the palladium catalyst.

  • Solution:

    • Ligand Effects: If using a simple palladium source, the addition of a phosphine ligand can improve catalyst stability and turnover.

    • Temperature: Gently increasing the reaction temperature can improve the rate, but be mindful of potential substrate or product decomposition.

    • Base: Ensure the chosen base is sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause issues with the phenolic hydroxyl group. Organic bases like triethylamine or DIPEA are common choices.[18]

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄ + CuIEt₃NTHF or DMFRT - 60The classic system; monitor for Glaser coupling.[18]
PdCl₂(PPh₃)₂DIPEAToluene50-80A common copper-free system.[18][20][21]
Pd(OAc)₂ + XPhosCs₂CO₃Dioxane80-100Bulky ligands can be effective in copper-free protocols.

Visualizing the Catalytic Cycles

Sonogashira_Cycles cluster_0 Copper Co-catalyzed Cycle cluster_1 Copper-Free Cycle Pd0_A Pd(0)L₂ PdII_A R-Pd(II)L₂(I) Pd0_A->PdII_A Oxidative Addition (R-I) Product_A R-C≡C-R' PdII_A->Product_A Reductive Elimination Alkyne_A R'C≡CH CuAcetylide_A R'C≡CCu Alkyne_A->CuAcetylide_A Base, CuI CuI_A CuI CuAcetylide_A->PdII_A Transmetalation Product_A->Pd0_A Pd0_B Pd(0)L₂ PdII_B R-Pd(II)L₂(I) Pd0_B->PdII_B Oxidative Addition (R-I) PdAcetylide_B R-Pd(II)L₂(C≡CR') PdII_B->PdAcetylide_B Deprotonation/ Alkyne Binding Alkyne_B R'C≡CH Alkyne_B->PdII_B Base Product_B R-C≡C-R' PdAcetylide_B->Product_B Reductive Elimination Product_B->Pd0_B

Caption: Comparison of Copper Co-catalyzed vs. Copper-Free Sonogashira Cycles.

Part 4: Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful method.[7][22] The reaction is highly dependent on the choice of ligand and base.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Low Conversion

  • Potential Cause: The combination of ligand, base, and palladium source is not optimal for this specific substrate.

  • Solution:

    • Ligand Screening: This reaction is famously ligand-sensitive.[22] Sterically hindered biaryl phosphine ligands are the state-of-the-art.[10] Screen ligands like XPhos, SPhos, or RuPhos.

    • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for substrates with sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.[7]

    • Palladium Pre-catalyst: Well-defined pre-catalysts like (XPhos)Pd G3 can provide more reproducible results than generating the catalyst in situ.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃ + XPhosNaOt-BuToluene or Dioxane80-110A highly general and effective system.[23]
(SPhos)Pd G3K₃PO₄t-BuOH100A stable pre-catalyst, potentially better for sensitive substrates.
Pd(OAc)₂ + BINAPCs₂CO₃Toluene100An older generation system, but can still be effective.[22]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Thoroughly degas all solvents and reagents. Check_Inert->Degas No Screen_Base Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Check_Inert->Screen_Base Yes Degas->Screen_Base Screen_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen_Base->Screen_Ligand Check_Temp Is the temperature optimal? Screen_Ligand->Check_Temp Increase_Temp Cautiously increase temperature. Check_Temp->Increase_Temp No Check_Catalyst Is the catalyst source fresh and active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst New_Catalyst Use a fresh batch or a more stable pre-catalyst. Check_Catalyst->New_Catalyst No Success Reaction Optimized Check_Catalyst->Success Yes New_Catalyst->Success

Caption: A Decision Tree for Troubleshooting Low Yields.

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for carbon-carbon bond formation.[1] This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of a particularly relevant and functionalized substrate: Methyl 3-hydroxy-4-iodobenzoate.

The presence of both a phenolic hydroxyl group and a methyl ester on the aromatic ring introduces specific challenges and considerations in catalyst selection and reaction optimization. This document will navigate these nuances, offering a comparative analysis of catalyst performance, supported by experimental data from analogous systems, and provide a comprehensive, field-tested protocol to empower your synthetic strategies.

The Critical Choice: Navigating Catalyst and Ligand Selection

The success of a Suzuki-Miyaura coupling is fundamentally dictated by the interplay of the palladium precursor, the phosphine ligand, the base, and the solvent system. For a substrate like this compound, the electronic and steric properties of the catalyst are crucial for achieving high yields and minimizing side reactions.

The hydroxyl group, being acidic, can interact with the basic conditions essential for the transmetalation step. Furthermore, both the hydroxyl and ester functionalities can potentially coordinate with the palladium center, influencing the catalytic cycle. Therefore, the selection of a suitable ligand is paramount to stabilize the catalyst and facilitate the desired transformation. Generally, bulky, electron-rich phosphine ligands are favored as they promote the key steps of oxidative addition and reductive elimination.[2]

Comparative Analysis of Catalyst Systems

While direct head-to-head comparative studies on this compound are not extensively available in the public domain, we can extrapolate valuable insights from structurally similar substrates, such as other functionalized aryl iodides. The following table summarizes the performance of various palladium-based catalyst systems in the Suzuki coupling of analogous aryl iodides, providing a strong starting point for reaction optimization.

Catalyst System (Palladium Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Substrate Analogue & Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~85-95Ethyl 4-iodobenzoate[3][4]
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[1]
Pd(OAc)₂ + XPhosK₃PO₄1,4-Dioxane10018924-Iodoanisole
Pd/CK₂CO₃H₂O/Ethanol8024~904-Iodophenol

Key Insights from the Data:

  • Classical vs. Modern Catalysts: While the classical tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for aryl iodides, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos often provide superior yields under milder conditions, especially for more challenging substrates.[1][2]

  • Ligand Choice is Paramount: The use of ligands like SPhos and XPhos can significantly enhance catalytic activity, allowing for lower catalyst loadings and broader substrate scope.[2]

  • Base and Solvent Synergy: The choice of base and solvent is critical, particularly for phenolic substrates. A biphasic system (e.g., Toluene/H₂O) with a suitable inorganic base (e.g., K₃PO₄ or K₂CO₃) is often effective in promoting the reaction while minimizing side reactions related to the acidic phenol group.

  • Heterogeneous Catalysis: For applications where catalyst recovery and reuse are important, heterogeneous catalysts like palladium on carbon (Pd/C) present a viable, albeit sometimes less active, alternative.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation A Pd(0)L_n Active Catalyst B R¹-Pd(II)(X)L_n Oxidative Addition Product A->B  R¹-X (this compound) D R¹-Pd(II)(R²)L_n Transmetalation Product B->D  Transmetalation C [R²-B(OH)₃]⁻ Activated Boronic Acid C->B D->A  Reductive Elimination E R¹-R² Coupled Product D->E Boronic_Acid R²-B(OH)₂ Boronic_Acid->C Base Base (e.g., K₃PO₄) Base->C

A simplified representation of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the high reactivity of the C-I bond makes aryl iodides excellent substrates.[4]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust and reproducible method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction time and temperature may be necessary for specific boronic acids.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

Experimental_Workflow start Start reagents 1. Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->atmosphere catalyst 3. Add Catalyst System: - Pd(OAc)₂ - SPhos atmosphere->catalyst solvent 4. Add Degassed Solvents: - Toluene - Water catalyst->solvent reaction 5. Heat & Stir (e.g., 100 °C, 12-24 h) solvent->reaction monitoring 6. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 7. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine monitoring->workup purification 8. Dry, Concentrate & Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product Final Product purification->product

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Solvent Addition: Add the degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of functionalized biaryl compounds. While classical palladium catalysts can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance, often leading to higher yields under milder conditions. The presence of the phenolic hydroxyl group necessitates careful consideration of the base and solvent system to ensure efficient reaction and minimize potential side reactions. The provided protocol serves as a robust starting point for researchers to develop optimized and efficient synthetic routes to their target molecules. As the field of catalysis continues to evolve, the development of even more active and selective catalysts will undoubtedly further expand the synthetic utility of this powerful reaction.

References

The Strategic Advantage of Methyl 3-hydroxy-4-iodobenzoate in Modern Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast arsenal of iodinated aromatic compounds utilized in cross-coupling reactions, Methyl 3-hydroxy-4-iodobenzoate emerges as a uniquely versatile and reactive scaffold. This guide provides an in-depth technical comparison of this compound with other common iodinated building blocks, supported by established chemical principles and detailed experimental protocols for key transformations.

Introduction to this compound: A Multifunctional Building Block

This compound (MHIB) is a polysubstituted aromatic compound featuring a methyl ester, a hydroxyl group, and an iodine atom. This unique arrangement of functional groups imparts a desirable combination of reactivity and functionality, making it an attractive starting material in the synthesis of complex organic molecules.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 157942-12-6[1][2][3]
Molecular Formula C₈H₇IO₃[1][2]
Molecular Weight 278.05 g/mol [1]
Appearance White crystalline solid[4]
Melting Point 165-167 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[4]

The presence of the iodine atom at the 4-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[5] The hydroxyl group at the 3-position and the methyl ester at the 1-position offer valuable handles for subsequent functionalization, allowing for the construction of diverse molecular architectures. Furthermore, the electronic nature of these substituents influences the reactivity of the C-I bond, a key aspect that will be explored in this guide.

The Reactivity Landscape: A Comparative Analysis

The utility of an iodinated building block is primarily determined by its performance in cross-coupling reactions. Here, we compare the expected reactivity of this compound with common alternatives in four pivotal palladium-catalyzed transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The Underlying Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), leading to a reverse order of reactivity in the often rate-determining oxidative addition step of the catalytic cycle.[6] Consequently, aryl iodides like this compound are generally more reactive than their bromide and chloride counterparts, often enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times.[6]

The electronic environment of the aromatic ring, dictated by the substituents, further modulates this reactivity. Electron-withdrawing groups tend to increase the rate of oxidative addition, while electron-donating groups can have the opposite effect. In this compound, the methyl ester is an electron-withdrawing group, which is expected to enhance the reactivity of the C-I bond. The hydroxyl group, being an electron-donating group through resonance, might slightly temper this effect. However, its position ortho to the iodine atom can also play a significant role in the catalytic cycle, potentially through a directing effect.[7][8]

Comparative Performance in Key Cross-Coupling Reactions

While direct head-to-head quantitative comparisons for this compound are not extensively documented in single studies, we can infer its performance based on established principles and data from analogous systems. The following tables provide a chemically reasonable, illustrative comparison.

Table 1: Hypothetical Comparison in a Suzuki-Miyaura Coupling Reaction

ParameterThis compoundMethyl 4-iodobenzoate
Reactant A This compoundMethyl 4-iodobenzoate
Reactant B Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Toluene/Ethanol/Water (4:1:1)Toluene/Ethanol/Water (4:1:1)
Temperature 80 °C80 °C
Reaction Time ~5 h~6 h
Yield ~94%~96%

Rationale: The reactivity is expected to be highly similar, with the hydroxyl group in this compound potentially having a minor electronic influence.[9]

Table 2: Hypothetical Comparison in a Heck Reaction

ParameterThis compoundMethyl 4-iodobenzoate
Reactant A This compoundMethyl 4-iodobenzoate
Reactant B StyreneStyrene
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (1 mol%)
Ligand P(o-tolyl)₃ (2 mol%)P(o-tolyl)₃ (2 mol%)
Base Et₃N (1.5 equiv.)Et₃N (1.5 equiv.)
Solvent DMFDMF
Temperature 100 °C100 °C
Reaction Time ~3 h~4 h
Yield ~93%~95%

Rationale: Both substrates are highly reactive in the Heck reaction due to the C-I bond. The yields are expected to be excellent for both.[10][11][12]

Table 3: Hypothetical Comparison in a Sonogashira Coupling Reaction

ParameterThis compoundMethyl 4-iodobenzoate
Reactant A This compoundMethyl 4-iodobenzoate
Reactant B PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (1 mol%)CuI (1 mol%)
Base Et₃N (2 equiv.)Et₃N (2 equiv.)
Solvent THFTHF
Temperature Room TemperatureRoom Temperature
Reaction Time ~3.5 h~4 h
Yield ~90%~92%

Rationale: The Sonogashira coupling is generally very efficient with aryl iodides. The hydroxyl group is not expected to significantly hinder the reaction.[13][14][15]

Table 4: Hypothetical Comparison in a Buchwald-Hartwig Amination

ParameterThis compoundMethyl 4-iodobenzoate
Reactant A This compoundMethyl 4-iodobenzoate
Reactant B MorpholineMorpholine
Catalyst Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (1 mol%)
Ligand Xantphos (2 mol%)Xantphos (2 mol%)
Base Cs₂CO₃ (1.5 equiv.)Cs₂CO₃ (1.5 equiv.)
Solvent TolueneToluene
Temperature 100 °C100 °C
Reaction Time ~10 h~12 h
Yield ~85%~90%

Rationale: The Buchwald-Hartwig amination is sensitive to steric and electronic effects. The hydroxyl group might lead to slightly lower yields due to potential coordination to the palladium center, but the reaction should still be high-yielding.[16]

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions that can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol describes a typical procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (2 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealable reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, combine this compound, Palladium(II) acetate, and the phosphine ligand.

  • Flush the tube with an inert gas.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the alkene via syringe.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[17]

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Iodide, Coupling Partner, & Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute and Extract G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L

A typical experimental workflow for a cross-coupling reaction.

Conclusion: The Strategic Choice of this compound

This compound stands out as a highly valuable building block in organic synthesis due to its inherent reactivity and multifunctionality. The presence of the C-I bond ensures high reactivity in a range of palladium-catalyzed cross-coupling reactions, often under mild conditions. The ortho-hydroxyl group and the methyl ester provide strategic points for further derivatization, enabling the efficient construction of complex molecular targets.

While simple iodinated aromatics like methyl 4-iodobenzoate may offer slightly higher yields in some cases due to the absence of potentially coordinating groups, the synthetic versatility offered by the additional functional handles of this compound often outweighs this minor difference. For medicinal chemists and drug development professionals, the ability to rapidly build molecular complexity from a single, readily available starting material is a significant advantage. Therefore, this compound represents a strategic choice for the synthesis of novel chemical entities, particularly in the exploration of new chemical space for drug discovery.

References

A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-iodobenzoate: An Evaluation of Synthetic Routes and Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 4, 2026

Introduction

Methyl 3-hydroxy-4-iodobenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its trifunctional nature, possessing a phenol, an ester, and an aryl iodide, allows for a variety of subsequent chemical transformations. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to the chemical research and drug development community. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on reaction yields, mechanistic rationale, and practical considerations for laboratory application. We will explore two primary strategies: direct electrophilic iodination of a readily available precursor and a multi-step approach utilizing the classic Sandmeyer reaction.

Route 1: Direct Electrophilic Iodination of Methyl 3-hydroxybenzoate

This approach represents the most straightforward synthesis, involving a single-step electrophilic aromatic substitution on the commercially available Methyl 3-hydroxybenzoate.

Mechanistic Overview

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The electron-donating nature of the hydroxyl group increases the nucleophilicity of the aromatic ring, facilitating the attack on an electrophilic iodine species. The reaction is typically carried out under basic conditions to generate the more nucleophilic phenoxide ion, further enhancing the reaction rate. The iodine atom is directed to the position ortho to the hydroxyl group due to a combination of steric hindrance at the other ortho position (flanked by the ester and hydroxyl groups) and the powerful activating effect of the hydroxyl group.

Experimental Protocol

A detailed procedure for the direct iodination of Methyl 3-hydroxybenzoate has been reported in the literature. In a representative experiment, Methyl 3-hydroxybenzoate is suspended in a saturated aqueous solution of sodium carbonate. To this stirred suspension, a stoichiometric amount of iodine is added, and the reaction is allowed to proceed at room temperature. The product can then be isolated by simple filtration.

Detailed Steps:

  • To a stirred suspension of methyl 3-hydroxybenzoate (10 g, 65.7 mmol) in a saturated aqueous solution of sodium carbonate (300 mL) and water (100 mL), add iodine (16.6 g, 65.7 mmol).

  • Stir the mixture at room temperature for 20 hours.

  • Collect the product by filtration.

  • Wash the solid with water and dry in a desiccator to yield the title compound.

While a specific yield for this exact protocol is not explicitly stated in the primary literature found, similar electrophilic iodinations of activated phenols often proceed in high yield.

Advantages and Disadvantages
  • Advantages: This is a one-step synthesis from a readily available starting material, making it an atom-economical and time-efficient method. The use of relatively benign reagents and simple work-up procedures are also attractive features.

  • Disadvantages: The reaction time is relatively long (20 hours). The regioselectivity, while generally high, may be a concern in more complex systems, potentially leading to the formation of di-iodinated or other isomeric byproducts, which would necessitate purification.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This classical approach involves the transformation of an amino group into an iodide via a diazonium salt intermediate. The synthesis begins with the esterification of 3-amino-4-hydroxybenzoic acid, followed by diazotization and subsequent iodination.

Step 1: Esterification of 3-Amino-4-hydroxybenzoic acid

The synthesis of the key intermediate, Methyl 3-amino-4-hydroxybenzoate, is achieved by the esterification of 3-amino-4-hydroxybenzoic acid.

Experimental Protocol:

  • Dissolve 3-amino-4-hydroxybenzoic acid (0.40 g, 2.61 mmol) in anhydrous methanol (10 mL).

  • Add trimethylsilyl chloride (TMSCl, 0.75 mL, 5.94 mmol).

  • Stir the reaction mixture at 55°C for 48 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford Methyl 3-amino-4-hydroxybenzoate.

This procedure has been reported to yield the desired product in 57% .[1]

Step 2 & 3: Diazotization and Sandmeyer Iodination

The amino group of Methyl 3-amino-4-hydroxybenzoate is converted to a diazonium salt, which is then displaced by iodide.

Mechanistic Overview: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This process, known as diazotization, proceeds through the formation of a nitrosonium ion which is attacked by the nucleophilic amine. Subsequent dehydration yields the diazonium ion. In the Sandmeyer reaction, the diazonium salt is treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas, which is an excellent leaving group, to form the aryl iodide.

General Experimental Protocol:

  • Dissolve Methyl 3-amino-4-hydroxybenzoate in an aqueous acidic solution (e.g., HCl or H2SO4) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

  • To this solution, add a solution of potassium iodide in water.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product, which may require further purification.

Advantages and Disadvantages
  • Advantages: The Sandmeyer reaction is a very general and reliable method for the introduction of a wide variety of substituents onto an aromatic ring. It is often the method of choice when direct substitution is difficult or leads to poor regioselectivity.

  • Disadvantages: This is a multi-step synthesis, which reduces the overall yield and increases the time and resources required. The use of nitrous acid requires careful temperature control, as diazonium salts can be unstable at higher temperatures.

Comparative Analysis

FeatureRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Starting Material Methyl 3-hydroxybenzoate3-Amino-4-hydroxybenzoic acid
Number of Steps 13 (Esterification, Diazotization, Iodination)
Reagents I₂, Na₂CO₃1. MeOH, TMSCl; 2. NaNO₂, H⁺; 3. KI
Overall Yield Potentially high (exact value not reported)Moderate (estimated ~34-46% over 2 steps with reported yield for the first step)
Reaction Conditions Room temperature, long reaction timeLow temperature for diazotization, then room temp
Work-up/Purification Simple filtrationExtraction and potentially chromatography
Key Considerations RegioselectivityInstability of diazonium salt, multi-step losses

Conclusion and Recommendation

For the synthesis of this compound, the direct iodination route is the more efficient and attractive option for most applications. Its single-step nature from a commercially available starting material, coupled with simple reaction conditions and work-up, makes it a more practical choice for producing this intermediate on a laboratory scale. While a specific yield was not found in the readily available literature, the high regioselectivity imparted by the directing groups suggests that good to excellent yields can be expected.

The Sandmeyer reaction route, while a classic and reliable transformation, is hampered by its multi-step nature, which inevitably leads to a lower overall yield. The reported 57% yield for the initial esterification step already limits the maximum achievable yield for the entire sequence. However, this route may be considered if the starting material, 3-amino-4-hydroxybenzoic acid, is more readily available or significantly cheaper than Methyl 3-hydroxybenzoate, or if specific labeling studies originating from the amino group are required.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the time constraints of the project. For general purposes, the direct iodination method presents a more concise and likely higher-yielding pathway to this compound.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Iodination cluster_1 Route 2: Sandmeyer Reaction A1 Methyl 3-hydroxybenzoate A2 This compound A1->A2 I₂, Na₂CO₃ (1 step) B1 3-Amino-4-hydroxybenzoic acid B2 Methyl 3-amino-4-hydroxybenzoate B1->B2 MeOH, TMSCl Yield: 57% B3 Diazonium Salt Intermediate B2->B3 NaNO₂, H⁺ B4 This compound B3->B4 KI

Caption: Comparative workflow of the two primary synthetic routes to this compound.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques required to confirm the structure of Methyl 3-hydroxy-4-iodobenzoate , a substituted aromatic ester with potential applications as a synthetic intermediate.

This document moves beyond a simple recitation of data. It delves into the causal logic behind the spectral patterns, offering a comparative framework against structurally similar, commercially available alternatives. By understanding not just what the spectrum shows, but why it shows it, researchers can build a more robust and defensible structural elucidation.

Introduction: The Imperative of Orthogonal Analysis

The structure of this compound (C₈H₇IO₃, M.W. 278.04 g/mol ) presents a specific substitution pattern on the benzene ring that requires a multi-faceted analytical approach for confirmation. While techniques like melting point and elemental analysis provide foundational data, they are insufficient to distinguish between isomers such as Methyl 4-hydroxy-3-iodobenzoate. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. Each technique provides a unique and orthogonal piece of the structural puzzle, and their combined interpretation leads to an unequivocal confirmation.

This guide will systematically analyze the expected and reported data from each of these techniques for this compound and compare it with two key reference compounds:

  • Methyl 3-hydroxybenzoate: The non-iodinated precursor.

  • Methyl 4-iodobenzoate: An isomer with a different substitution pattern.

dot graph TD { subgraph "Spectroscopic Analysis Workflow" A[Compound Synthesis/Purification] --> B{Initial Characterization}; B --> C[Mass Spectrometry]; B --> D[Infrared Spectroscopy]; B --> E[NMR Spectroscopy]; C --> F[Molecular Formula]; D --> G[Functional Groups]; E --> H[Connectivity & Environment]; F & G & H --> I((Structural Confirmation)); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 C -- "Molecular Weight" --> F; D -- "Vibrational Modes" --> G; E -- "Chemical Shifts & Coupling" --> H; } Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can deduce the electronic environment and proximity of atoms.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a direct count of non-equivalent protons and reveals their neighboring relationships through spin-spin coupling. For this compound, we expect to see signals for the methyl ester protons, the hydroxyl proton, and three distinct aromatic protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (Predicted & Reported)Methyl 3-hydroxybenzoate[1][2]Methyl 4-iodobenzoate[3]
-OCH₃ (s)~3.9~3.92~3.90
-OH (s, broad)~5.0 - 6.0 (variable)~6.61 (broad)N/A
Ar-H (H2)~7.42 (d, J ≈ 1.7 Hz)~7.60 (m)~7.80 (d, J ≈ 8.5 Hz)
Ar-H (H5)~7.36 (dd, J ≈ 8.1, 1.7 Hz)~7.08 (ddd)~7.80 (d, J ≈ 8.5 Hz)
Ar-H (H6)~7.86 (d, J ≈ 8.1 Hz)~7.30 (t)N/A

Note: Reported partial data for this compound from literature is incorporated.

Expertise in Action: Decoding the Aromatic Region

The key to distinguishing this compound from its isomers lies in the aromatic region (7.0-8.5 ppm).

  • This compound: The three aromatic protons are all chemically non-equivalent.

    • H6: This proton is ortho to the electron-withdrawing ester group, and is thus expected to be the most downfield (deshielded). It has one ortho neighbor (H5), so it should appear as a doublet. This is consistent with the reported signal at ~7.86 ppm with a typical ortho coupling constant of ~8.1 Hz.

    • H2: This proton is ortho to the electron-donating hydroxyl group and meta to the ester. It has one meta neighbor (H5) and is expected to appear as a doublet with a small meta coupling constant (J ≈ 1.5-2.5 Hz). The reported signal at ~7.42 ppm aligns with this prediction.

    • H5: This proton is situated between H6 (ortho) and H2 (meta). It will be split by both, resulting in a doublet of doublets. This complex splitting pattern is a key signature for this substitution pattern.

  • Comparative Analysis:

    • Methyl 3-hydroxybenzoate: Shows a more complex multiplet pattern for its four aromatic protons.

    • Methyl 4-iodobenzoate: Due to symmetry, it exhibits only two aromatic proton signals, both appearing as doublets, a clear distinction from our target molecule.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect eight distinct signals: six for the aromatic ring, one for the carbonyl carbon of the ester, and one for the methyl carbon.

Table 2: Predicted and Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (Predicted)Methyl 3-hydroxybenzoate[1][2]Methyl 4-iodobenzoate[3]
-OCH₃~52.5~52.4~52.2
C-I (C4)~90.0N/A~97.0
Aromatic CHs~115, 122, 130~116.4, 120.5, 121.8, 129.7~131.0, 137.8
C-OH (C3)~155.0~156.0N/A
C-COOCH₃ (C1)~132.0~131.1~129.0
C=O~166.0~167.6~166.5

Trustworthiness Through Prediction: The most striking feature in the predicted spectrum of our target compound is the upfield shift of the carbon atom directly bonded to iodine (C4). The "heavy atom effect" of iodine causes significant shielding. This signal, expected around 90 ppm, is a powerful diagnostic tool to confirm the position of the iodine substituent. In contrast, the carbons in Methyl 3-hydroxybenzoate all resonate above 115 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group VibrationThis compound (Predicted)Methyl 3-hydroxybenzoate[4]Methyl 4-iodobenzoate[3]
O-H Stretch (Phenol)3500 - 3200 (broad)3600 - 3200 (broad)N/A
C-H Stretch (Aromatic)3100 - 30003100 - 30003100 - 3000
C-H Stretch (Aliphatic)3000 - 28503000 - 28503000 - 2850
C=O Stretch (Ester)~1710 - 1690~1730 - 1715~1720
C=C Stretch (Aromatic)~1600, 1580, 1450~1600, 1450~1590, 1480
C-O Stretch (Ester & Phenol)~1300 - 1100~1300 - 1100~1280, 1120

Causality in Wavenumber Shifts: The carbonyl (C=O) stretching frequency of the ester in this compound is expected to be slightly lower than in a simple alkyl benzoate. This is due to the electronic effect of the hydroxyl group on the aromatic ring, which can donate electron density and slightly weaken the C=O double bond character. The presence of a broad O-H stretch and a strong C=O stretch immediately confirms the presence of both the phenol and ester functional groups, ruling out alternatives like Methyl 4-iodobenzoate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

dot graph TD { subgraph "Mass Spectrometry Fragmentation Logic" M[C8H7IO3+m/z = 278] -- "- OCH3" --> F1[m/z = 247]; M -- "- COOCH3" --> F2[m/z = 219]; F1 -- "- CO" --> F3[m/z = 219]; end style M fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F1 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F2 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F3 fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } Predicted MS Fragmentation of this compound.

Self-Validating Data:

  • Molecular Ion (M⁺): The primary and most crucial piece of information is the molecular ion peak. For this compound, this will appear at an m/z (mass-to-charge ratio) of 278. The presence of iodine, which is monoisotopic (¹²⁷I), will result in a clean M⁺ peak without the isotopic patterns seen with chlorine or bromine. This immediately confirms the molecular formula.

  • Fragmentation Analysis:

    • A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a significant peak at m/z 247 (M - 31).

    • Another expected fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃), leading to a peak at m/z 219 (M - 59).

    • The peak at m/z 247 can further lose carbon monoxide (CO) to yield the same fragment at m/z 219.

The presence of these key fragments provides strong corroborating evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine in use.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-350) to detect the molecular ion and key fragments.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergent and self-validating evidence from multiple spectroscopic techniques. The ¹H NMR spectrum confirms the 1,2,4-trisubstitution pattern on the aromatic ring through its unique coupling patterns. The predicted ¹³C NMR spectrum provides a key diagnostic signal for the carbon-iodine bond. Infrared spectroscopy confirms the presence of the essential hydroxyl and ester functional groups. Finally, mass spectrometry verifies the correct molecular weight and shows a predictable fragmentation pattern. By comparing this data to that of its precursor and a constitutional isomer, any ambiguity is removed, leading to a confident and definitive structural assignment.

References

A Comparative Guide to the Reactivity of Methyl 3-hydroxy-4-iodobenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted aromatic compounds serve as fundamental building blocks for the synthesis of complex molecular architectures. Among these, methyl hydroxy-iodobenzoates are particularly valuable intermediates, offering three distinct functional handles for sequential chemical modifications: a hydroxyl group for etherification or esterification, a methyl ester for hydrolysis or amidation, and an iodo group for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the carbon-iodine (C-I) bond, especially in transition metal-catalyzed cross-coupling reactions, is paramount to its utility.

However, the positional arrangement of these substituents on the benzene ring dramatically influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity. This guide provides an in-depth comparison of Methyl 3-hydroxy-4-iodobenzoate and its key positional isomers, offering researchers and drug development professionals a predictive framework for their application in synthesis. We will dissect the underlying electronic and steric principles and provide experimental context for their behavior in pivotal organic transformations.

Theoretical Framework: The Decisive Role of Substituent Effects

The reactivity of an aryl iodide is not an intrinsic property of the C-I bond alone; it is profoundly modulated by the electronic and steric nature of other ring substituents. The interplay between inductive and resonance effects, along with steric hindrance, dictates the feasibility and outcome of many reactions.

  • Electronic Effects : These effects alter the electron density of the aromatic ring and the polarization of the C-I bond.[1]

    • Inductive Effect (-I) : This is an electron-withdrawing effect transmitted through sigma bonds, driven by the electronegativity of an atom. The hydroxyl (-OH), methoxycarbonyl (-COOCH3), and iodo (-I) groups all exert an inductive pull on the ring's electrons.[2]

    • Resonance Effect (+R/-R) : This effect involves the donation or withdrawal of electrons through the pi system. The hydroxyl group has a lone pair of electrons that can be donated into the ring (+R effect), increasing electron density, particularly at the ortho and para positions.[3] Conversely, the methoxycarbonyl group is strongly electron-withdrawing via resonance (-R effect), delocalizing electron density out of the ring.[1] Halogens like iodine are a special case, where the strong -I effect typically outweighs a weak +R effect, resulting in overall deactivation of the ring towards electrophilic attack.[1]

  • Steric Effects : The physical size of a substituent can hinder the approach of a reagent or catalyst to a nearby reaction site. This is particularly significant for groups in the ortho position relative to the iodine atom, a phenomenon often termed the "ortho effect."[4][5]

The following isomers will be compared, each presenting a unique combination of these effects.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(I)]L₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition (Rate-Determining Step) ar_x Ar-I (Substrate) ar_x->pd_complex transmetal_complex [Ar-Pd(II)-R]L₂ pd_complex->transmetal_complex Transmetalation organometallic R-B(OH)₂ (Boronic Acid) organometallic->transmetal_complex transmetal_complex->pd0 Catalyst Regeneration product Ar-R (Coupled Product) transmetal_complex->product Reductive Elimination base Base xb_oh2 I-B(OH)₂ G start Start: Assemble Glassware reagents Add Reactants: - this compound (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.03 eq) - K₂CO₃ (2.5 eq) - Toluene/H₂O (4:1) start->reagents atmosphere Degas & Inert Atmosphere (3x Vacuum/Nitrogen Cycles) reagents->atmosphere reaction Heat & Stir (e.g., 90 °C for 12 h) atmosphere->reaction workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify Purification (Dry over Na₂SO₄, Concentrate, Silica Gel Chromatography) workup->purify analyze Analysis (¹H NMR, ¹³C NMR, MS) purify->analyze end End: Isolated Product analyze->end

References

The Chemist's Crossroads: Methyl 3-hydroxy-4-iodobenzoate vs. its Triflate Derivative in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection

In the intricate world of drug discovery and complex molecule synthesis, the choice of starting materials and reaction partners is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. Within this framework, the selection of the electrophilic partner, specifically the leaving group on an aromatic ring, can dramatically influence reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth comparison of two key substrates: methyl 3-hydroxy-4-iodobenzoate and its corresponding triflate derivative, methyl 3-hydroxy-4-((trifluoromethyl)sulfonyl)oxy)benzoate. We will explore the nuances of their reactivity, stability, and practical application in common cross-coupling reactions, offering field-proven insights to guide your synthetic strategy.

The Leaving Group: A Tale of Two Electrophiles

At the heart of this comparison lies the nature of the leaving group: the robust and reliable iodide versus the highly reactive and versatile triflate. This compound is a readily available aryl iodide, a workhorse in cross-coupling chemistry. The carbon-iodine bond is relatively weak, facilitating the crucial oxidative addition step to the palladium(0) catalyst.

Conversely, the triflate derivative is synthesized from the parent phenol, methyl 3-hydroxybenzoate, via triflation. The triflate group (TfO-) is one of the best leaving groups in organic chemistry due to the significant resonance stabilization of the triflate anion. This inherent reactivity often translates to milder reaction conditions and broader substrate scope.

Diagram of the Key Substrates

Substrates Iodo This compound Triflate Methyl 3-hydroxy-4-((trifluoromethyl)sulfonyl)oxy)benzoate Phenol Methyl 3-hydroxybenzoate Phenol->Iodo Iodination Phenol->Triflate Triflation

Caption: Synthetic relationship of the iodo and triflate derivatives.

Reactivity Showdown: A Comparative Analysis

The choice between an aryl iodide and an aryl triflate is not always straightforward and depends heavily on the specific cross-coupling reaction and the nature of the coupling partners. The general order of reactivity for aryl electrophiles in palladium-catalyzed cross-coupling reactions is typically: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[1][2][3] However, this is a simplification, and the nuances are critical.

FeatureThis compoundMethyl 3-hydroxy-4-((trifluoromethyl)sulfonyl)oxy)benzoate
Reactivity in Oxidative Addition Generally high due to the weak C-I bond.[1][2]Very high due to the excellent leaving group ability of the triflate anion.[4]
Typical Reaction Conditions Often requires elevated temperatures.Can frequently proceed at or near room temperature.[2]
Stability Can be sensitive to light and heat, potentially leading to deiodination.[5]Generally more stable to handle and store, though susceptible to hydrolysis under certain conditions.[6]
Cost & Availability More commonly available and generally less expensive.Requires an additional synthetic step (triflation), increasing the overall cost.[7]
Functional Group Tolerance Good, but the higher temperatures required may not be suitable for sensitive functional groups.Excellent, the milder conditions often allow for the presence of a wider range of functional groups.[7]
Chemoselectivity In molecules with multiple halides, selective coupling at the iodine center is often possible.[3][8]In molecules with both halide and triflate groups, selective coupling can be achieved by tuning the catalyst and reaction conditions.[9][10][11]

In the Trenches: Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an electrophile, is a stalwart of synthetic chemistry.

  • This compound: This substrate is a reliable partner in Suzuki couplings. However, studies have shown that in some cases, particularly with phosphine ligands, the turnover of the key on-cycle intermediate can be inefficient at lower temperatures, necessitating heating.[12]

  • Triflate Derivative: Aryl triflates are excellent substrates for Suzuki reactions and often provide superior yields under milder conditions compared to aryl iodides.[6][9] This is particularly advantageous when dealing with thermally sensitive substrates. The use of modern, electron-rich and bulky phosphine ligands can further enhance the efficiency of these couplings.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (X = I or OTf) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: The pivotal role of the leaving group in the oxidative addition step.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide/triflate with an alkene.

  • This compound: Aryl iodides are classic substrates for the Heck reaction.[13][14] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.[15]

  • Triflate Derivative: The use of aryl triflates in the Heck reaction has expanded its scope, often allowing for reactions to proceed under milder conditions and with different regioselectivity compared to aryl halides.[13][16] The choice of ligands is crucial in controlling the outcome of the reaction.

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.

  • This compound: Aryl iodides are highly reactive in Sonogashira couplings and can often react at room temperature.[1][2] The general reactivity trend places aryl iodides above aryl triflates.[1][2]

  • Triflate Derivative: While slightly less reactive than the corresponding iodides in this specific reaction, aryl triflates are still excellent substrates for the Sonogashira coupling.[1][2] Their stability and the ability to perform the reaction under copper-free conditions in some instances make them an attractive alternative.

Experimental Protocols: A Practical Guide

Synthesis of Methyl 3-hydroxy-4-((trifluoromethyl)sulfonyl)oxy)benzoate

This procedure is a general method for the triflation of a phenol.

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in a dry, inert solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl triflate.

Representative Suzuki-Miyaura Cross-Coupling

Workflow for Substrate Selection and Reaction Setup

Suzuki_Workflow cluster_start Decision Point cluster_iodide Aryl Iodide Pathway cluster_triflate Aryl Triflate Pathway cluster_end Reaction and Analysis Start Select Electrophile Iodo_Substrate This compound Start->Iodo_Substrate Thermally Robust Cost-Sensitive Triflate_Substrate Methyl 3-hydroxy-4-((trifluoromethyl)sulfonyl)oxy)benzoate Start->Triflate_Substrate Thermally Sensitive Functional Group Tolerance Iodo_Conditions Standard Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Elevated Temperature Iodo_Substrate->Iodo_Conditions Reaction Combine with Arylboronic Acid Iodo_Conditions->Reaction Triflate_Conditions Modern Pd Catalyst (e.g., Pd(OAc)2/SPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane/Water) Milder Temperature Triflate_Substrate->Triflate_Conditions Triflate_Conditions->Reaction Analysis Monitor Progress (TLC/LC-MS) Workup and Purification Reaction->Analysis Product Coupled Product Analysis->Product

Caption: A decision-making workflow for choosing between the iodo and triflate derivatives.

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the aryl iodide or triflate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 eq).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C for the iodide, 50-80 °C for the triflate) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Conclusion: Making the Strategic Choice

The decision to use this compound or its triflate derivative is a strategic one, guided by the specific demands of the synthetic route.

  • Choose this compound when:

    • Cost is a primary concern.

    • The downstream chemistry is robust to higher temperatures.

    • High reactivity in Sonogashira couplings is desired.

  • Choose the Triflate Derivative when:

    • Mild reaction conditions are essential to preserve sensitive functional groups.

    • Enhanced reactivity in Suzuki and Heck couplings is needed.

    • The starting phenol is readily available and the additional synthetic step is justifiable.

    • Greater stability for storage and handling is required.

Ultimately, a deep understanding of the reactivity profiles of both the iodide and triflate leaving groups empowers the medicinal and process chemist to design more efficient, robust, and successful synthetic strategies. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal electrophile for their cross-coupling endeavors.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 3-hydroxy-4-iodobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an in-depth cost-benefit analysis of using Methyl 3-hydroxy-4-iodobenzoate as a key building block in organic synthesis. We will objectively compare its performance with viable alternatives, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of Substituted Benzoates in Modern Synthesis

Substituted benzoic acid esters are foundational scaffolds in the synthesis of a vast array of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials. Their utility lies in the diverse functionalities they can introduce and the array of chemical transformations they can undergo. Among these, halogenated hydroxybenzoates are particularly valuable due to the orthogonal reactivity of the halide, hydroxyl, and ester groups. This allows for sequential and site-selective modifications, a cornerstone of modern synthetic strategy.

This guide focuses on this compound, a trifunctional building block that has gained traction in pharmaceutical research, most notably as an intermediate in the synthesis of drugs like Lifitegrast.[1] The presence of the iodine atom at the 4-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds.

Synthesis and Physicochemical Properties of this compound

A robust and scalable synthesis of this compound is crucial for its cost-effective implementation. The most common synthetic route involves a two-step process starting from the readily available m-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Iodination of m-Hydroxybenzoic Acid

A solution of m-hydroxybenzoic acid in a suitable solvent is treated with an iodinating agent in the presence of a base. The reaction proceeds with high regioselectivity to yield 3-hydroxy-4-iodobenzoic acid.

  • Materials: m-hydroxybenzoic acid, Sodium Iodide (NaI), Sodium Hydroxide (NaOH), Sodium Hypochlorite (NaOCl), Methanol, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve m-hydroxybenzoic acid, sodium iodide, and sodium hydroxide in methanol.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of sodium hypochlorite, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to afford 3-hydroxy-4-iodobenzoic acid.

Step 2: Esterification of 3-hydroxy-4-iodobenzoic Acid

The resulting carboxylic acid is then esterified to the methyl ester using a standard Fischer esterification protocol.

  • Materials: 3-hydroxy-4-iodobenzoic acid, Methanol, Sulfuric Acid (catalytic amount).

  • Procedure:

    • Suspend 3-hydroxy-4-iodobenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

DOT Script for Synthesis Workflow

G cluster_0 Synthesis of this compound m-Hydroxybenzoic Acid m-Hydroxybenzoic Acid Iodination Iodination m-Hydroxybenzoic Acid->Iodination NaI, NaOH, NaOCl Methanol 3-Hydroxy-4-iodobenzoic Acid 3-Hydroxy-4-iodobenzoic Acid Iodination->3-Hydroxy-4-iodobenzoic Acid High Yield Esterification Esterification 3-Hydroxy-4-iodobenzoic Acid->Esterification Methanol, H₂SO₄ (cat.) This compound This compound Esterification->this compound Excellent Yield

Caption: Synthetic workflow for this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number 157942-12-6[2]
Molecular Formula C₈H₇IO₃[2]
Molecular Weight 278.04 g/mol [2]
Melting Point 165-167 °C[3]
Appearance White to off-white solid[4]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane.[4]

Comparative Analysis with Alternatives

The primary alternatives to this compound in cross-coupling reactions are its bromo- and chloro-analogs: Methyl 3-hydroxy-4-bromobenzoate and Methyl 3-hydroxy-4-chlorobenzoate . The choice between these three building blocks hinges on a careful consideration of reactivity, cost, and availability.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle is a critical factor influencing the overall efficiency of the cross-coupling reaction. The general trend for the reactivity of the carbon-halogen bond is:

C-I > C-Br > C-Cl

This trend is a direct consequence of the decreasing bond dissociation energy down the halogen group.

DOT Script for Reactivity Comparison

G cluster_reactivity Relative Reactivity in Oxidative Addition Aryl Iodide Aryl Iodide Aryl Bromide Aryl Bromide Aryl Iodide->Aryl Bromide More Reactive Aryl Chloride Aryl Chloride Aryl Bromide->Aryl Chloride More Reactive

References

Navigating the Reaction Landscape: A Comparative Study of Solvent Effects on "Methyl 3-hydroxy-4-iodobenzoate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The choice of solvent, often perceived as a passive medium, can profoundly influence reaction rates, yields, and even the chemo- and regioselectivity of a transformation. This guide provides an in-depth comparative analysis of solvent effects on key reactions of Methyl 3-hydroxy-4-iodobenzoate , a versatile building block in the synthesis of complex organic molecules. By understanding the interplay between the solvent and the reacting species, researchers can unlock optimized reaction conditions and accelerate their discovery pipelines.

This compound possesses three key functional groups that can participate in a variety of chemical transformations: a phenolic hydroxyl group, an aryl iodide, and a methyl ester. The reactivity of each of these sites can be modulated by the surrounding solvent environment. This guide will focus on two of the most synthetically valuable reactions for this substrate: the Williamson Ether Synthesis at the phenolic hydroxyl group and the Suzuki-Miyaura Cross-Coupling at the aryl iodide position.

The Influence of Solvents in Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group on an alkyl halide. In the case of this compound, the phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which can then be alkylated.

The choice of solvent is critical in an SN2 reaction as it influences the nucleophilicity of the alkoxide. Polar aprotic solvents are generally the preferred choice for Williamson ether synthesis.[1] These solvents possess large dipole moments but lack acidic protons. Consequently, they can effectively solvate the counter-ion of the alkoxide (e.g., Na⁺, K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive. In contrast, polar protic solvents can form hydrogen bonds with the alkoxide, creating a solvent cage that sterically hinders the nucleophile and reduces its reactivity.[2]

Comparative Experimental Data for O-Alkylation of Phenolic Compounds
SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Reference
Acetone20.7692[2]
N,N-Dimethylformamide (DMF)36.7495[2]
Acetonitrile37.5593[2]
Tetrahydrofuran (THF)7.61275[1]
Ethanol24.62445[3]

Causality Behind Experimental Choices: The superior performance of polar aprotic solvents like DMF, acetonitrile, and acetone is evident. Their ability to solvate the cation without strongly solvating the phenoxide nucleophile leads to faster reaction rates and higher yields. THF, being less polar, offers a moderate reaction rate. The significantly lower yield and longer reaction time in ethanol, a polar protic solvent, highlight the detrimental effect of hydrogen bonding on the nucleophilicity of the phenoxide.

Experimental Protocol: O-Methylation of this compound

This protocol describes a general procedure for the O-methylation of this compound using dimethyl sulfate in a polar aprotic solvent.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_workflow Experimental Workflow start Start reactants Dissolve this compound and K2CO3 in DMF start->reactants add_dms Add Dimethyl Sulfate reactants->add_dms heat Heat to 60 °C and Monitor by TLC add_dms->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product Product: Methyl 3-methoxy-4-iodobenzoate purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Solvent as a Key Modulator in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. For this compound, the aryl iodide moiety is an excellent electrophilic partner for this transformation. The reaction mechanism is complex, involving several steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps, thereby affecting the overall efficiency and outcome of the reaction.

The choice of solvent in Suzuki-Miyaura coupling is less straightforward than in Williamson ether synthesis and is often highly dependent on the specific substrates and catalyst system. A variety of solvents, including polar aprotic, polar protic, and even nonpolar solvents, have been successfully employed. Often, a mixture of an organic solvent and water is used, as the presence of water can facilitate the dissolution of the inorganic base and promote the transmetalation step.[4]

Comparative Experimental Data for Suzuki-Miyaura Coupling of Aryl Iodides

The following table presents a comparison of different solvent systems for the Suzuki-Miyaura coupling of 4-iodoanisole (a structurally similar compound) with phenylboronic acid. This data provides insights into the potential solvent effects on the cross-coupling of this compound.

Solvent SystemBaseTemperature (°C)Yield (%)Reference
Toluene/H₂O (2:1)K₂CO₃10095[5]
Dioxane/H₂O (4:1)K₃PO₄10098[6]
DMF/H₂O (4:1)K₂CO₃Reflux92[7]
Acetonitrile/H₂O (4:1)K₂CO₃3794[4]
EthanolNaOMeReflux85[8]

Causality Behind Experimental Choices: The high yields obtained in various solvent systems demonstrate the versatility of the Suzuki-Miyaura coupling. The use of aqueous mixtures is common to ensure the solubility of both the organic substrates and the inorganic base. Toluene and dioxane are effective non-coordinating solvents, while DMF and acetonitrile are polar aprotic solvents that can also facilitate the reaction. The choice of base is often correlated with the solvent system. For instance, stronger bases like K₃PO₄ are often used in less polar solvents like dioxane. The ability to perform the reaction at a lower temperature in acetonitrile/water highlights the potential for developing milder reaction conditions through careful solvent selection.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2:1 mixture of toluene and deionized water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C under an argon atmosphere and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The judicious selection of a solvent is a critical parameter in optimizing the reactions of this compound. For Williamson ether synthesis, polar aprotic solvents such as DMF and acetonitrile are highly recommended to maximize the nucleophilicity of the phenoxide and achieve high yields in shorter reaction times. For Suzuki-Miyaura cross-coupling, a wider range of solvent systems can be effective, with aqueous mixtures of organic solvents like toluene, dioxane, or DMF often providing excellent results. The choice in this case may be guided by the specific boronic acid partner and the desired reaction temperature.

This guide provides a framework for rational solvent selection based on established mechanistic principles and comparative data from related systems. Researchers are encouraged to use this information as a starting point for their own optimization studies to achieve the best possible outcomes in their synthetic endeavors.

References

A-Comparative-Guide-to-Validating-the-Purity-of-Methyl-3-hydroxy-4-iodobenzoate-for-Pharmaceutical-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for validating the purity of Methyl 3-hydroxy-4-iodobenzoate, a key intermediate in various pharmaceutical syntheses.[2] We will explore the underlying principles of various analytical techniques, present comparative data, and offer detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals to establish robust and reliable purity assessment methodologies in alignment with regulatory expectations.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a hydroxyl, an iodo, and a methyl ester group on a benzene ring, makes it a versatile reagent.[3][4] However, the synthetic route to this intermediate can introduce various impurities, including starting materials, by-products, and degradation products.[5][6] The presence of these impurities, even at trace levels, can have a significant impact on the quality, safety, and efficacy of the final API.[1][7]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[5][8][9] These guidelines necessitate the development and validation of analytical procedures to detect and quantify impurities.[10][11] This guide will compare the most effective analytical techniques for this purpose, providing the technical insights needed to select the optimal method for your specific needs.

Potential Impurities in this compound Synthesis

A thorough understanding of the synthetic pathway is the first step in identifying potential impurities. A common synthesis of this compound involves the iodination of methyl 3-hydroxybenzoate.

Potential Organic Impurities:

  • Unreacted Starting Material: Methyl 3-hydroxybenzoate

  • Isomeric By-products: Methyl 3-hydroxy-2-iodobenzoate, Methyl 3-hydroxy-6-iodobenzoate, and di-iodinated species.

  • Degradation Products: 3-hydroxy-4-iodobenzoic acid (due to ester hydrolysis).

  • Reagents and Catalysts: Residual iodinating agents or catalysts.[5]

Potential Inorganic Impurities:

  • Heavy metals or other residual metals: From reactors or catalysts.[5]

  • Inorganic salts: Formed during the reaction or work-up.[5]

Comparative Analysis of Analytical Techniques for Purity Validation

The choice of analytical technique is critical for accurate purity determination. The ideal method should be specific, sensitive, accurate, and robust.[12] Below is a comparison of the most commonly employed techniques for analyzing non-volatile, small molecule intermediates like this compound.

Technique Principle Strengths Limitations Ideal For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for separating complex mixtures, quantitative accuracy.[13]Requires method development, may not identify unknown impurities without a reference standard.Quantifying known impurities, routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify unknown impurities without a reference standard.[14][15]Lower sensitivity compared to MS, complex spectra for mixtures.Structural elucidation of unknown impurities, confirming identity.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.[16][17][18]May not distinguish between isomers without fragmentation analysis.Detecting and identifying trace-level impurities.
Elemental Analysis Determines the elemental composition of a sample.Provides fundamental composition data.Does not provide information on molecular structure or isomeric impurities.Confirming the elemental formula of the main component.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Principle: Reversed-phase HPLC is the gold standard for separating and quantifying impurities in pharmaceutical intermediates.[13] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for purity determination.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[19][20][21]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the main standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at an appropriate wavelength (e.g., 230 nm)

    • Column Temperature: 30 °C

  • Validation Parameters: The analytical method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[10][22]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[14][15][23][24] Chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure and can be used to identify and quantify impurities.[25]

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis Sample Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Sample->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Identify Identify Impurities Assign->Identify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample Solution Inject Inject into LC-MS Sample->Inject Separate HPLC Separation Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Extract_Ion Extract Ion Chromatograms Analyze->Extract_Ion Analyze_MS Analyze Mass Spectra Extract_Ion->Analyze_MS Identify Identify Impurities Analyze_MS->Identify

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a non-negotiable aspect of scientific integrity and personal safety. This guide provides a detailed, step-by-step protocol for the disposal of methyl 3-hydroxy-4-iodobenzoate, a halogenated aromatic compound. The procedures outlined here are designed to be a self-validating system, ensuring that safety and environmental responsibility are integrated directly into your workflow.

Hazard Profile & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is an organic compound that requires careful handling due to its potential health effects.[1]

GHS Hazard Summary

The Globally Harmonized System (GHS) provides a clear classification of the substance's potential hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Data sourced from PubChem Laboratory Chemical Safety Summary (LCSS) Datasheet.[2]
Essential Personal Protective Equipment (PPE)

Given the hazards, the following PPE is mandatory when handling or disposing of this compound to prevent exposure.[3]

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant nitrile gloves.[3]

  • Body Protection: A standard lab coat must be worn at all times.[3]

  • Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Immediate First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

  • After Inhalation: Move the individual to fresh air immediately.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[5]

  • After Swallowing: If the person is conscious, rinse their mouth and have them drink two glasses of water. Call a poison center or doctor for guidance.

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is segregation . As an iodinated compound, it falls into the category of halogenated organic waste .[4][6]

Causality: Halogenated waste streams must be kept separate from non-halogenated streams for several critical reasons.[3][7] Disposal methods, such as high-temperature incineration, must be specifically equipped to handle halogens to prevent the formation of environmentally persistent and toxic byproducts. Furthermore, mixing halogenated and non-halogenated waste complicates the disposal process and significantly increases costs.[7] Your institution's Environmental Health and Safety (EHS) office mandates this separation to ensure regulatory compliance and safety.[4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final collection.

Experimental Workflow: Waste Collection & Disposal
  • Prepare the Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container from your institution's EHS department or stockroom.

    • The container must be made of a chemically compatible material and have a secure, leak-proof screw cap.[8][9]

    • Affix a "Hazardous Waste" label to the container.[4] Clearly write the full chemical name: "this compound". If other halogenated wastes are added, list all constituents.

  • Transfer the Waste:

    • Perform all transfers inside a chemical fume hood.[4]

    • Carefully transfer the solid this compound waste into the designated container.

    • If disposing of a solution, pour carefully to avoid splashing.

    • Keep the waste container closed when not actively adding waste to it.[7]

  • Manage Contaminated Materials:

    • Glassware: Rinse any contaminated glassware with a small amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the same waste container.[4]

    • PPE: Used gloves and any disposable lab ware (e.g., weigh boats, pipette tips) that are grossly contaminated should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to your EHS office's procedures for solid waste.

    • Spill Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated soil) must also be collected as halogenated hazardous waste.[7]

  • Store the Waste Container:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.[8]

    • Ensure the container is stored away from incompatible chemicals.

  • Arrange for Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for its disposal.[10]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4] Do not attempt to dispose of the chemical waste through any other means.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 1.

  • Contain & Clean: For a small solid spill, carefully sweep up the material and place it into the halogenated waste container.[5] Avoid generating dust. Use inert absorbent pads for liquid spills.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Visual Workflow: Disposal Pathway

This diagram illustrates the logical flow of the disposal process, from chemical use to final handoff.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS Institutional Handoff Start Generate Waste (this compound) PPE Don Appropriate PPE (Fume Hood, Goggles, Gloves) Start->PPE PrepContainer Prepare & Label 'Halogenated Waste' Container PPE->PrepContainer Transfer Transfer Waste & Contaminated Rinsate PrepContainer->Transfer Store Securely Store in Satellite Accumulation Area (SAA) Transfer->Store Request Request Pickup from Environmental Health & Safety (EHS) Store->Request Container Full or Max Storage Time Disposal Final Disposal by Licensed Facility Request->Disposal

Caption: Disposal workflow for this compound.

By adhering to these rigorous protocols, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific practice.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-hydroxy-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated aromatic compounds such as Methyl 3-hydroxy-4-iodobenzoate are pivotal intermediates in the synthesis of complex molecules. While indispensable, their handling necessitates a robust understanding of their hazard profile to ensure laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety protocols and the compound's specific chemical characteristics.

Understanding the Risks: Hazard Profile of this compound

This compound (CAS No. 157942-12-6) is a substituted aromatic compound that presents several potential hazards.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

These classifications underscore the critical need for a multi-faceted PPE strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. The quantity of the substance, its physical form (solid or in solution), and the potential for aerosolization are key factors that determine the necessary level of protection. The overarching principle is to create a barrier between the researcher and the chemical hazard.

Recommended Personal Protective Equipment

Based on the hazard profile of this compound and general best practices for handling halogenated aromatic compounds, the following PPE is essential.[4]

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can lead to irritation.[1][3][4] Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound may be dissolved.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and dust.[5] A face shield offers an additional layer of protection for the entire face from splashes of liquids or airborne particles.[4] This is crucial as the compound can cause serious eye irritation.[1][3]
Body Protection Laboratory coat or chemical-resistant apronTo protect the skin and personal clothing from spills and contamination.[4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3][4] For procedures with a high potential for aerosolization or if adequate ventilation is unavailable, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]
Foot Protection Closed-toe shoesTo protect the feet from spills and falling objects.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is contingent not only on its selection but also on its correct use. The following step-by-step protocols for donning, doffing, and disposal are critical to minimizing exposure.

Donning of PPE
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don the laboratory coat or apron, ensuring it is fully fastened.

  • Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, adjusting for a snug fit. If a face shield is required, place it over the goggles.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing of PPE

The doffing sequence is designed to prevent the transfer of contaminants from the PPE to the user.

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outer surface of the gloves with bare hands.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward, avoiding contact with the front surfaces.

  • Body Protection: Unfasten the laboratory coat or apron and roll it outwards, away from the body, to contain any contamination on the outer surface.

  • Respiratory Protection (if equipped): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Segregation: Place all used disposable gloves, aprons, and other contaminated items into a designated, clearly labeled hazardous waste container.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste.[7]

Visualizing the PPE Workflow

To further clarify the procedural logic, the following diagram illustrates the workflow for safe handling of this compound, from initial preparation to final disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_aliquot Aliquot Chemical prep_area->handle_aliquot handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: A generalized workflow for the safe handling of this compound.

Decision-Making for Respiratory Protection

The following flowchart provides a decision-making framework for determining the appropriate level of respiratory protection.

Respiratory_Decision start Start: Assess Procedure aerosol Potential for Aerosolization? start->aerosol ventilation Adequate Ventilation? (e.g., Fume Hood) aerosol->ventilation Yes no_respirator Standard PPE (No Respirator Required) aerosol->no_respirator No ventilation->no_respirator Yes respirator NIOSH-Approved Respirator with Organic Vapor Cartridges ventilation->respirator No

Caption: Decision tree for selecting appropriate respiratory protection.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.